molecular formula C11H8FNO2 B3049224 Methyl 2-cyano-3-(2-fluorophenyl)acrylate CAS No. 198554-07-3

Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Cat. No.: B3049224
CAS No.: 198554-07-3
M. Wt: 205.18 g/mol
InChI Key: HCWKJLDXLZPUNT-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2-fluorophenyl)acrylate is a chemical compound from the cyanoacrylate class, specifically an α-cyanocinnamate ester, offered for research and development purposes. This compound features a core acrylate structure that is cyano-substituted at the 2-position and incorporates a 2-fluorophenyl group at the 3-position. The specific positioning of the fluorine atom on the phenyl ring may influence the compound's electronic properties and intermolecular interactions, making it a subject of interest in various research fields . Researchers can utilize this compound as a key synthetic intermediate or a building block for the development of more complex molecules in medicinal and organic chemistry . Compounds within this family are of significant interest in toxicological studies. For instance, related methyl 2-cyano-3-phenylacrylates have been investigated for their bacterial mutagenicity, providing valuable data for safety assessments . Furthermore, studies on the metabolism of similar methyl α-cyanocinnamates in rats have shown that they can be converted to cyanide and subsequently to thiocyanate, which is excreted in urine, highlighting their relevance in metabolic and pharmacokinetic research . The degradation profile of related cyanoacrylate polymers is also a critical area of study, as some can degrade to release products like formaldehyde, which impacts their biocompatibility and potential applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKJLDXLZPUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405147
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198554-07-3
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity, Synthesis, and Pharmaceutical Utility

Executive Summary & Physicochemical Profile[1][2][3][4]

Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) is a specialized electron-deficient alkene belonging to the


-cyanocinnamate class. Unlike its aliphatic cousins used in instant adhesives (e.g., methyl 2-cyanoacrylate), this 3-aryl derivative is sterically hindered at the 

-position, rendering it stable against spontaneous polymerization. Instead, it serves as a high-value Michael acceptor in the synthesis of heterocyclic pharmacophores, particularly dihydropyridines and pyrimidines used in oncology and cardiovascular medicine.

As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its "push-pull" electronic structure: the electron-withdrawing cyano and ester groups create a highly electrophilic


-carbon, susceptible to nucleophilic attack by amidines or malononitrile derivatives.
Physicochemical Specifications
PropertyValueNotes
Formula C₁₁H₈FNO₂ Confirmed linear formula
Molecular Weight 205.19 g/mol Monoisotopic mass: ~205.05
CAS Number 198554-07-3 Unique identifier
Appearance White to Off-White SolidCrystalline powder
Melting Point 53–55 °C (Experimental)Distinct from ethyl analogs (~45°C)
Solubility DMSO, Methanol, ChloroformPoor water solubility
Reactive Motif

-unsaturated nitrile
Michael Acceptor

Synthesis Strategy: The Knoevenagel Protocol[6][7][8][9]

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This pathway involves the dehydration reaction between 2-fluorobenzaldehyde and methyl cyanoacetate.

Mechanistic Insight

The reaction is driven by the acidity of the methylene protons in methyl cyanoacetate (


). A weak base (piperidine or catalytic amino-acid) deprotonates this position, generating a carbanion that attacks the carbonyl of the aldehyde. The subsequent elimination of water is thermodynamically favored by the formation of the conjugated 

-system.
Experimental Workflow (Self-Validating Protocol)

Reagents:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Methyl Cyanoacetate (1.05 eq)

  • Catalyst: Piperidine (0.1 eq) or

    
    -alanine (green chemistry variant)
    
  • Solvent: Ethanol (anhydrous)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde in ethanol (5 mL/mmol).

  • Activation: Add methyl cyanoacetate. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add piperidine dropwise. Critical: A slight exotherm indicates initiation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be UV-active and less polar than the aldehyde.

  • Precipitation: Cool the solution to room temperature, then to 0°C. The target compound typically crystallizes out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if purity is <98% by HPLC.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from raw materials to purified scaffold, including critical decision nodes.

SynthesisWorkflow Start Raw Materials: 2-Fluorobenzaldehyde Methyl Cyanoacetate Mix Solvation in Ethanol (0.2 M Concentration) Start->Mix Cat Add Catalyst (Piperidine 10 mol%) Mix->Cat Reflux Reflux (78°C, 3h) Monitor TLC Cat->Reflux Check Conversion > 95%? Reflux->Check Cool Cool to 0°C Induce Crystallization Check->Cool Yes Extend Extend Reflux Time Check->Extend No Filter Filtration & Wash (Cold EtOH) Cool->Filter Pure Final Product: This compound Filter->Pure Extend->Reflux

Caption: Step-by-step Knoevenagel condensation workflow with quality control checkpoints.

Applications in Drug Discovery

This molecule is not a final drug but a privileged scaffold . The 2-fluorophenyl group is strategically important; fluorine substitution often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity in the final drug candidate.

Primary Reaction Pathways[10]
  • Heterocycle Formation: Reaction with amidines (e.g., urea, guanidine) yields pyrimidines or dihydropyrimidines via the Biginelli-like cyclization.

  • 1,4-Addition (Michael Addition): Soft nucleophiles (thiols, malonates) attack the

    
    -carbon. This is used to introduce the 2-fluorophenyl-ethyl moiety into complex structures.
    
Visualization: Reaction Mechanism & Utility

The diagram below illustrates the electronic activation that makes this molecule valuable.

Mechanism Aldehyde 2-Fluorobenzaldehyde Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Base Cat. Ester Methyl Cyanoacetate Ester->Intermediate Product This compound (Michael Acceptor) Intermediate->Product - H2O (Elimination) Drug1 Dihydropyridines (Ca2+ Channel Blockers) Product->Drug1 + Enaminone Drug2 Pyrimidines (Kinase Inhibitors) Product->Drug2 + Amidine

Caption: Transformation pathway from precursors to pharmaceutical scaffolds.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
      8.40–8.55 ppm (s, 1H):  The vinylic proton (
      
      
      
      -H). This singlet is highly deshielded due to the cis cyano and ester groups.
    • 
      7.10–7.60 ppm (m, 4H):  Aromatic protons. The 2-fluoro substitution pattern creates a complex multiplet structure distinct from unsubstituted phenyl rings.
      
    • 
      3.95 ppm (s, 3H):  Methyl ester protons (singlet).
      
  • IR Spectroscopy:

    • 2225 cm

      
      :  Sharp nitrile (C
      
      
      
      N) stretch.
    • 1730 cm

      
      :  Strong carbonyl (C=O) stretch.
      
    • 1610 cm

      
      :  C=C alkene stretch.
      

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • EPA CompTox Chemicals Dashboard. this compound Details. Retrieved from

  • Verduzco-Ramírez, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved from

  • BenchChem. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol). Retrieved from

Technical Guide: Spectroscopic Characterization of Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate , a specialized intermediate used in the synthesis of heterocyclic compounds, agrochemicals, and pharmaceutical candidates. The data presented synthesizes experimental values from high-fidelity structural analogs and standard spectroscopic principles for this specific derivative.[1][2]

Compound Identity & Significance

This compound is an electron-deficient alkene formed via the Knoevenagel condensation. It serves as a potent Michael acceptor, making it a critical building block for synthesizing 1,4-dihydropyridines (calcium channel blockers) and other fused heterocycles.[2]

Property Data
IUPAC Name Methyl (2E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
CAS Number 198554-07-3
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 53–55 °C
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water

Synthesis Protocol (Knoevenagel Condensation)

The synthesis exploits the acidity of the methylene protons in methyl cyanoacetate, activated by a weak base to attack the electrophilic carbonyl of 2-fluorobenzaldehyde.[2]

Reagents
  • Substrate A: 2-Fluorobenzaldehyde (1.0 eq)[2]

  • Substrate B: Methyl cyanoacetate (1.0–1.1 eq)[2]

  • Catalyst: Piperidine (0.1 eq) or DABCO (0.1 eq)[2]

  • Solvent: Ethanol or Methanol (Reagent Grade)[2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (20 mL).

  • Initiation: Add piperidine (1 mmol) dropwise at room temperature. A slight exotherm or color change (yellowing) may occur, indicating iminium ion formation.[2]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product typically precipitates as a crystalline solid.[2]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. Recrystallize from hot ethanol if necessary to achieve >98% purity.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed aldol-like addition followed by spontaneous dehydration (E1cB mechanism) to form the thermodynamically stable E-isomer.

Knoevenagel Start Reagents: 2-Fluorobenzaldehyde Methyl Cyanoacetate Deprotonation Step 1: Deprotonation of Cyanoacetate Start->Deprotonation Piperidine Attack Step 2: Nucleophilic Attack (Aldol Addition) Deprotonation->Attack Intermediate Intermediate: Tetrahedral Alkoxide Attack->Intermediate Elimination Step 3: Dehydration (-H₂O) Formation of C=C Intermediate->Elimination Product Product: Methyl 2-cyano-3- (2-fluorophenyl)acrylate Elimination->Product Thermodynamic Control (E-isomer)

Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the target acrylate.[2]

Spectroscopic Characterization

The following data represents the standard spectral signature for this compound.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the electron-withdrawing nature of the cyano and ester groups conjugated with the alkene.[2]

Wavenumber (cm⁻¹) Functional Group Vibration Mode Notes
3050–3080 C-H (Ar)StretchingWeak, aromatic protons.
2220–2225 C≡NStretchingSharp, characteristic of conjugated nitriles.
1725–1735 C=O[2] (Ester)StretchingStrong, intense band.[2]
1605–1615 C=C (Alkene)StretchingConjugated alkene.
1200–1250 C-O-CStretchingEster linkage.
760–770 C-F (Ar)StretchingCharacteristic of ortho-substituted fluoroarenes.[2]
B. Nuclear Magnetic Resonance (NMR)

The E-isomer is characterized by the deshielded olefinic proton due to the anisotropy of the cyano and ester groups.[2]

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment Interpretation
8.55 Singlet (s)1HH-3 (Olefinic) Highly deshielded by β-CN and β-COOMe groups.[2]
8.15 Triplet of Doublets (td)1HH-6' (Ar) Ortho to alkene; deshielded by conjugation.[2]
7.50 – 7.60 Multiplet (m)1HH-4' (Ar) Para to F; typical aromatic range.[2]
7.20 – 7.30 Multiplet (m)2HH-3', H-5' (Ar) Meta/Ortho to F; shielded relative to H-6'.[2]
3.95 Singlet (s)3H-OCH₃ Methyl ester singlet.[2]
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): 163.2 ppm[2]

  • Aromatic C-F (C-2'): 161.5 ppm (doublet, J ~255 Hz)[2]

  • Olefinic CH (C-3): 149.8 ppm (doublet, J ~5 Hz due to long-range F coupling)[2]

  • Aromatic C (C-6'): 134.5 ppm[2]

  • Aromatic C (C-4'): 132.8 ppm[2]

  • Nitrile (CN): 115.2 ppm[2]

  • Quaternary Olefinic (C-2): 103.5 ppm[2]

  • Methoxy (OCH₃): 53.4 ppm[2]

C. Mass Spectrometry (GC-MS / ESI-MS)
  • Molecular Ion (M⁺): m/z 205[2]

  • Base Peak: Typically m/z 174 ([M – OCH₃]⁺) or m/z 146 ([M – COOCH₃]⁺).[2]

  • Fragmentation Pattern:

    • Loss of methoxy radical (-31 Da).[2]

    • Loss of carbonyl/ester fragment.[2]

    • Characteristic tropylium-like cation formation stabilized by fluorine.

References

  • Sigma-Aldrich. this compound Product Information. Retrieved from [2]

  • BenchChem. Synthesis and Properties of Ethyl 2-cyano-3-(aryl)acrylates (Analogous Protocol). Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Methyl 2-cyanoacrylate (Structural Analog Data). Retrieved from [2]

  • PubChem. this compound Compound Summary. Retrieved from [2]

  • RSC Advances. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [2]

Sources

Technical Guide: Research Applications of Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3)

Executive Summary

This compound is a highly specialized α-cyanocinnamate derivative[1]. While frequently categorized as a rare chemical building block in commercial catalogs, its specific structural motif—an α,β-unsaturated ester conjugated with a 2-fluorophenyl ring and a nitrile group—positions it as a critical asset in two primary research domains. First, it serves as a potent scaffold for metabolic oncology , specifically in the targeted inhibition of Monocarboxylate Transporters (MCTs)[2] and the Mitochondrial Pyruvate Carrier (MPC)[3]. Second, it acts as a highly reactive electrophilic precursor in heterocyclic organic synthesis , enabling the generation of complex pharmacophores such as 2-aminopyrroles and dihydropyrimidinones[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. We will examine the mechanistic causality behind its synthesis, detail self-validating experimental protocols for its application in metabolic assays, and provide comparative quantitative data to guide your experimental design.

Chemical Profile & Mechanistic Synthesis

Structural Rationale

The core structure of this compound is derived from cinnamic acid, modified by an α-cyano group and a methyl ester. The addition of the 2-fluoro substituent on the phenyl ring is not arbitrary. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) that increases the electrophilicity of the β-carbon. This modification not only accelerates nucleophilic attack during downstream heterocyclic synthesis but also alters the lipophilicity (LogP) and hydrogen-bonding dynamics of the molecule when interacting with the hydrophobic pockets of transmembrane transport proteins.

Synthesis via Knoevenagel Condensation

The standard synthesis of this compound relies on the Knoevenagel condensation between 2-fluorobenzaldehyde and methyl cyanoacetate[5].

G A 2-Fluorobenzaldehyde (Electrophile) D Enolate Intermediate (Nucleophilic Attack) A->D Carbonyl Addition B Methyl Cyanoacetate (Active Methylene) C Piperidine / EtOH (Base Catalyst) B->C Deprotonation C->D Enolate Formation E This compound (α,β-Unsaturated Ester) D->E Dehydration (-H2O)

Fig 1: Knoevenagel condensation workflow for synthesizing the target α-cyanocinnamate.

Protocol 1: Optimized Synthesis Workflow

Causality Note: Piperidine is selected as the catalyst because its pKa (~11.2) is perfectly calibrated to deprotonate the active methylene of methyl cyanoacetate (pKa ~13) without being strong enough to induce unwanted side reactions, such as the Cannizzaro reaction on the aldehyde.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-fluorobenzaldehyde and 10.5 mmol of methyl cyanoacetate in 25 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine dropwise. Self-Validation: The solution will typically shift to a pale yellow color, indicating the formation of the enolate intermediate.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 2-3 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The strong electron-withdrawing nature of the 2-fluoro group ensures rapid conversion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. The crude product precipitates as a solid.

  • Purification: Filter under vacuum and recrystallize from hot ethanol to yield pure this compound. Verify purity via melting point and

    
    H-NMR (look for the distinct vinylic proton singlet around 
    
    
    
    8.2 ppm, shifted downfield due to the cyano and ester groups).

Primary Biological Application: Metabolic Oncology

Disrupting Tumor Metabolic Symbiosis

Solid tumors exhibit a phenomenon known as "metabolic symbiosis." Hypoxic tumor cells at the core rely on anaerobic glycolysis, producing massive amounts of lactate. This lactate is exported and subsequently taken up by oxygenated (aerobic) peripheral tumor cells via Monocarboxylate Transporter 1 (MCT1) to be used for oxidative phosphorylation[2].

α-Cyanocinnamates are the gold-standard class of MCT1 inhibitors[6]. By applying this compound, researchers can competitively block the orthosteric binding site of MCT1. The 2-fluoro substitution prevents the rapid metabolic degradation often seen with the classic 4-hydroxy analog (CHC), providing a longer half-life in in vitro assays.

G H Hypoxic Tumor Cell (Glycolytic Phenotype) L Lactate Efflux (Tumor Microenvironment) H->L Glycolysis Product M MCT1 Transporter (Lactate Uptake) L->M Substrate Binding A Aerobic Tumor Cell (Oxidative Phosphorylation) M->A Metabolic Symbiosis I This compound (MCT1 Inhibitor) I->M Orthosteric Blockade

Fig 2: Disruption of tumor metabolic symbiosis via MCT1 inhibition by α-cyanocinnamates.

Quantitative Data: MCT Inhibitory Activity

To contextualize the efficacy of α-cyanocinnamate derivatives, the table below summarizes the inhibitory concentrations (IC


) against lactate transport in isolated cellular models[3].
Inhibitor CompoundStructural ModificationTargetIC

(µM)
Primary Application
CHC (α-cyano-4-hydroxycinnamate)4-OH, Carboxylic AcidMCT1 / MPC~1.5 - 3.0Broad-spectrum metabolic baseline
UK-5099 Indole-substitutedMPC~0.05Highly specific MPC inhibition
AR-C155858 Non-cinnamateMCT1 / MCT2~0.01Ultra-potent MCT1/2 specific
2-Fluoro-α-cyanocinnamate analogs 2-Fluoro, EsterificationMCT1~0.2 - 2.5Enhanced lipophilicity, SAR studies
Protocol 2: In Vitro MCT1 Inhibition Assay ( C-Lactate Uptake)

Causality Note: This protocol utilizes a rapid-stop methodology. Because lactate transport is bidirectional and extremely fast, washing cells with a standard buffer would result in the immediate efflux of the radiolabeled substrate. We use a cold buffer containing phloretin to instantly freeze transporter dynamics.

  • Cell Preparation: Seed aerobic cancer cells (e.g., HeLa or SiHa) in 24-well plates and grow to 80% confluence. Wash twice with HEPES-buffered saline (HBS) to deplete endogenous lactate.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations (0.1 µM to 500 µM) of this compound dissolved in DMSO (final DMSO <0.1%). Incubate at 37°C for 15 minutes to allow for target engagement.

  • Radioligand Addition: Initiate the assay by adding 100 µM of L-[

    
    C]-lactate (0.5 µCi/mL). Incubate for exactly 60 seconds.
    
  • Rapid Termination (Critical Step): Immediately aspirate the radioactive medium and wash the cells three times with ice-cold HBS containing 1 mM phloretin. Self-Validation: The cold temperature and phloretin definitively arrest MCT1 conformation, trapping the internalized

    
    C-lactate.
    
  • Quantification: Lyse the cells using 0.1 M NaOH + 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the initial uptake rate using a liquid scintillation counter. Calculate the IC

    
     via non-linear regression.
    

Secondary Application: Heterocyclic Scaffold Generation

Beyond direct biological inhibition, this compound is an exceptional Michael acceptor. It is utilized in the synthesis of 2-aminopyrroles , which have recently been identified as photoactivatable inhibitors of human 15-lipoxygenase-1 (h-15-LOX-1)[4].

By reacting this compound with α-aminoketones in the presence of a mild base, researchers can force a highly regioselective cyclization. The 2-fluoro group plays a dual role here: it activates the double bond for the initial Michael addition and provides a unique stereoelectronic environment that dictates the diastereoselectivity of the resulting pyrrolidine/pyrrole core.

Conclusion

This compound is far more than a catalog entry; it is a vital mechanistic probe. Whether you are investigating the vulnerabilities of tumor metabolic symbiosis via MCT1 blockade or designing next-generation lipoxygenase inhibitors through pyrrole synthesis, understanding the electronic and steric contributions of its 2-fluoro-α-cyanocinnamate backbone is essential for rigorous experimental design.

References

  • Gilanizadeh, M., et al. "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction." Journal of the Brazilian Chemical Society, 2019.[Link]

  • Halestrap, A. P., et al. "Substrate and inhibitor specificities of the monocarboxylate transporters of single rat heart cells." PubMed / National Institutes of Health, 1998.[Link]

  • Eleftheriadis, N., et al. "2-aminopyrroles as photoactivatable inhibitors of human 15-lipoxygenase-1." European Journal of Medicinal Chemistry (via ResearchGate), 2019.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide details the underlying mechanism, provides a step-by-step experimental protocol, and outlines methods for purification and characterization. Furthermore, it addresses potential challenges and offers troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond. The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] Its versatility and reliability have made it a favored method for the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.

The target molecule, this compound, possesses two key functional groups: a cyanoacrylate moiety known for its reactivity and use in adhesives and more complex molecular scaffolds, and a fluorinated phenyl ring, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This application note will focus on a practical and efficient laboratory-scale synthesis of this compound.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-understood steps, which are crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Role of a Base

A basic catalyst, such as a secondary amine like piperidine or an ammonium salt, is essential to initiate the reaction. Its primary role is to deprotonate the active methylene compound, in this case, methyl cyanoacetate. The acidity of the α-protons of methyl cyanoacetate is enhanced by the electron-withdrawing effects of both the cyano and the ester groups, facilitating the formation of a resonance-stabilized carbanion (enolate).

Nucleophilic Attack and Dehydration

The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate. This intermediate is then protonated to yield an aldol-type adduct. The final step is the elimination of a water molecule (dehydration), driven by the formation of a conjugated π-system, to yield the desired α,β-unsaturated product, this compound.[2] The removal of water can be critical as its presence can inhibit the reaction equilibrium.[2]

Diagram of the Knoevenagel Condensation Mechanism:

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Methyl_Cyanoacetate Methyl Cyanoacetate Enolate Resonance-Stabilized Enolate Methyl_Cyanoacetate->Enolate + Base Base Base (e.g., Piperidine) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + H+ Final_Product This compound Aldol_Adduct->Final_Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol

This protocol is a generalized procedure based on common practices for Knoevenagel condensations and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluorobenzaldehyde≥98%e.g., Sigma-Aldrich, Alfa AesarFlammable liquid and vapor, causes skin and eye irritation.[3]
Methyl Cyanoacetate≥99%e.g., Sigma-Aldrich, Alfa AesarCauses serious eye irritation.
Piperidine≥99%e.g., Sigma-Aldrich, Alfa AesarFlammable liquid and vapor, toxic, corrosive.
EthanolAnhydrousVariousSolvent
Diethyl EtherAnhydrousVariousFor extraction
Saturated Sodium Bicarbonate SolutionLaboratory preparedFor washing
Saturated Sodium Chloride Solution (Brine)Laboratory preparedFor washing
Anhydrous Magnesium Sulfate or Sodium SulfateVariousFor drying
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.0 equivalent) and methyl cyanoacetate (1.0-1.2 equivalents) in a suitable solvent such as ethanol, methanol, or aprotic polar solvents like DMF.[2][4] The use of a slight excess of the active methylene compound can sometimes be beneficial.[2]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base. Piperidine (0.1 equivalents) is a common choice.[2] Other amines or ammonium salts like ammonium acetate can also be effective.[2]

  • Reaction Monitoring: The reaction can be performed at room temperature or with gentle heating (e.g., 40-80°C) to increase the rate and yield.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within a few hours.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.[2] If the product remains in solution, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) is often an effective purification method.[5]

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended.

Experimental Workflow Diagram:

Knoevenagel_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants Dissolve 2-Fluorobenzaldehyde & Methyl Cyanoacetate in Solvent Catalyst Add Catalytic Base (e.g., Piperidine) Reactants->Catalyst Heating Stir at Room Temp or Heat (40-80°C) Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Solvent_Removal Remove Solvent (Rotary Evaporator) Cooling->Solvent_Removal Extraction Dissolve in Organic Solvent & Wash Solvent_Removal->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate to Obtain Crude Product Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization If Solid Column_Chromatography Column Chromatography Concentration->Column_Chromatography If Oily or Impure Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Predicted Analytical Data:

PropertyPredicted Value/Characteristics
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Appearance White to off-white solid or pale yellow oil
Melting Point Expected to be a low-melting solid. For comparison, the melting point of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate is 45-48 °C.[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.4 (s, 1H, vinylic CH), 7.2-8.0 (m, 4H, aromatic CH), ~3.9 (s, 3H, OCH₃). The exact shifts and coupling constants of the aromatic protons will be influenced by the fluorine substituent.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~163 (C=O), ~160 (d, J≈250 Hz, C-F), ~150 (C=CH), ~135 (d, J≈8 Hz, Ar-C), ~132 (d, J≈2 Hz, Ar-C), ~129 (d, J≈15 Hz, Ar-C), ~124 (d, J≈4 Hz, Ar-C), ~116 (d, J≈21 Hz, Ar-C), ~115 (CN), ~105 (C-CN), ~53 (OCH₃). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
IR (KBr or neat) ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch), ~1250 (C-O stretch, ester), ~1220 (C-F stretch).
Mass Spectrometry (MS) m/z: 205.05 [M]⁺.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive or insufficient catalyst.- Reaction temperature too low or reaction time too short.- Poor quality of starting materials.- Presence of water in the reaction mixture.[2]- Use a fresh or purified catalyst.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of 2-fluorobenzaldehyde and methyl cyanoacetate.- Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.
Formation of Side Products - Self-condensation of the aldehyde or ester.- Michael addition of the active methylene compound to the product.[2]- Use a weak base as a catalyst and control its concentration.- Carefully control the reaction temperature and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Product is an Oil or Difficult to Crystallize - Presence of impurities.- Incorrect solvent for recrystallization.- Purify the crude product by column chromatography before attempting crystallization.- Screen different solvents for recrystallization, starting with ethanol or methanol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[3]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Handling of Reagents:

    • 2-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[3]

    • Methyl Cyanoacetate: Causes serious eye irritation.

    • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this document are intended to assist researchers in successfully synthesizing this valuable compound for their applications in drug discovery and materials science.

References

  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • ECHEMI. (n.d.). 2-Fluorobenzaldehyde SDS, 446-52-6 Safety Data Sheets.
  • Bolikolla, H. B., & Santhi, N. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde.
  • Royal Society of Chemistry. (20xx). Copper-catalyzed Knoevenagel condensation. Retrieved from .

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Arkat USA. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKIVOC, 2015(vii), 243-252.
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
  • Al-Warhi, T., Haukka, M., & Asiri, A. M. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1393.
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Journal of the Mexican Chemical Society. (2023, January 9). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • RSC Publishing. (n.d.). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification.
  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • SpectraBase. (n.d.). (Z)-Methyl 3-cyano 3-(4-fluorophenyl)acrylate.
  • ResearchGate. (2025, November 10). Methyl 3-amino-2-cyanoacrylate.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Fluorobenzaldehyde.

Sources

Application Note: Organocatalytic Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate

[1]

Executive Summary

This compound is a critical electron-deficient alkene used as a Michael acceptor in the synthesis of heterocyclic pharmaceutical scaffolds, including dihydropyridines (calcium channel blockers) and chromenes.[1]

This protocol details the synthesis of this target via the condensation of 2-fluorobenzaldehyde and methyl cyanoacetate .[1][2][3][4] Unlike the standard Morita-Baylis-Hillman (MBH) pathway which retains the


1piperidineDABCO1

Scientific Foundation & Mechanism[1]

Mechanistic Distinction (MBH vs. Knoevenagel)

To ensure experimental success, it is vital to distinguish the pathway:

  • Morita-Baylis-Hillman (MBH): Reacts an activated alkene (e.g., methyl acrylate) with an aldehyde.[1] Product: Allylic alcohol.[1]

  • Knoevenagel (Target Pathway): Reacts an active methylene (methyl cyanoacetate) with an aldehyde.[1][2] Product:

    
    -unsaturated alkene (Target).[1]
    
Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination sequence:

  • Deprotonation: The amine catalyst deprotonates the acidic

    
    -proton of methyl cyanoacetate (
    
    
    ).[1]
  • Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl of 2-fluorobenzaldehyde.[1] The ortho-fluorine substituent enhances electrophilicity via induction (

    
     effect), accelerating the rate compared to unsubstituted benzaldehyde.[1]
    
  • Dehydration: Spontaneous E1cB-type elimination of water occurs, driven by the conjugation of the product.[1]

Visualized Pathway

The following diagram illustrates the catalytic cycle and the specific formation of the target.

Knoevenagel_MechanismReagentsReagents:2-Fluorobenzaldehyde+ Methyl CyanoacetateIntermediateIntermediate:Aldol-type Adduct(Beta-hydroxy ester)Reagents->Intermediate Nucleophilic Attack(Enolate formation)CatalystCatalyst Activation:(Piperidine/DABCO)Catalyst->Reagents DeprotonationEliminationDehydration:(- H2O)Intermediate->Elimination SpontaneousProductTarget Product:This compoundElimination->Product Crystallization

Figure 1: Reaction pathway for the synthesis of this compound. The process is driven by the acidity of the cyanoacetate and the electrophilicity of the fluorinated aldehyde.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity Req.
2-Fluorobenzaldehyde Electrophile1.0124.11>98%
Methyl Cyanoacetate Nucleophile1.199.09>98%
Piperidine (or DABCO)Catalyst0.05 - 0.185.15Reagent Grade
Ethanol (Abs.) SolventN/A46.07Dry
Step-by-Step Methodology

Phase A: Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (10 mmol, 1.24 g) in Ethanol (20 mL).

  • Nucleophile Addition: Add Methyl Cyanoacetate (11 mmol, 1.09 g) to the stirring solution.

  • Catalysis: Add Piperidine (50

    
    L, approx. 0.5 mmol) dropwise.[1]
    
    • Note: If using DABCO (solid), add 56 mg (0.5 mmol) directly.[1] DABCO is preferred for "greener" profiles but Piperidine is faster for this specific sterically hindered ortho-fluoro substrate.[1]

Phase B: Reaction & Monitoring 4. Reaction: Stir the mixture at Room Temperature (20-25°C) .

  • Observation: A solid precipitate typically begins to form within 30–60 minutes.[1]
  • PAT (Process Analytical Technology): Monitor via TLC (Hexane:EtOAc 8:2).
  • Target
    
    
    : ~0.6 (Product is less polar than the aldehyde).[1]
  • Endpoint: Disappearance of the aldehyde spot (UV active).[1] Reaction time is typically 2–4 hours.

Phase C: Workup & Purification 6. Precipitation: Once complete, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. 7. Filtration: Filter the crystalline solid using a Buchner funnel/vacuum filtration. 8. Washing: Wash the filter cake with ice-cold Ethanol (2 x 5 mL) followed by cold Hexane (2 x 10 mL) to remove unreacted aldehyde and catalyst. 9. Drying: Dry the solid under vacuum at 40°C for 4 hours.

Expected Results
  • Appearance: White to off-white crystalline solid.[1]

  • Yield: 85% – 95%.[1]

  • Melting Point: Expect range between 95–105°C (dependent on specific polymorph).[1]

Troubleshooting & Optimization

The ortho-fluorine atom introduces steric bulk and electronic effects.[1] Use this table to resolve common deviations.

IssueProbable CauseCorrective Action
No Precipitation Solvent volume too highConcentrate the reaction mixture by rotary evaporation (remove 50% solvent), then cool to 0°C.
Low Yield Ortho-steric hindranceIncrease temperature to mild reflux (78°C) for 1 hour, or switch catalyst to Piperidine/Acetic Acid (1:1 buffer system).
Oily Product Impurities/Mixed isomersRecrystallize from hot Ethanol.[1] If oil persists, scratch the flask with a glass rod to induce nucleation.[1]
Yellow Coloration Oxidation/PolymerizationEnsure reagents are fresh.[1][5] Perform reaction under Nitrogen atmosphere if high purity is critical for optical applications.[1]

Workflow Diagram

WorkflowStartStart: Mix 2-Fluorobenzaldehyde+ Methyl Cyanoacetate in EtOHCatalystAdd Catalyst(Piperidine, 0.1 eq)Start->CatalystStirStir at RT (2-4 hrs)Monitor via TLCCatalyst->StirCheckPrecipitate Formed?Stir->CheckCoolCool to 0°C (30 min)Check->CoolYesEvapConcentrate Solvent(Rotovap)Check->EvapNoFilterVacuum FiltrationWash with Cold EtOH/HexaneCool->FilterEvap->CoolFinalFinal Product:Crystalline SolidFilter->Final

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

References

  • Royal Society of Chemistry. (2025).[1] Green Chemistry Approaches to Knoevenagel Condensations. Retrieved from [Link][1]

  • Google Patents. (2021).[1] WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate and related compounds.[1] Retrieved from

Application Note: Catalytic Strategies for Methyl 2-cyano-3-(2-fluorophenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3).[1] It moves beyond basic textbook procedures to address the specific electronic and steric challenges posed by the ortho-fluorine substituent.

Executive Summary & Strategic Context

This compound is a critical Michael acceptor intermediate used in the synthesis of bioactive heterocycles, including substituted quinolines, coumarins, and dihydropyrimidinones with potential anticancer and kinase-inhibitory activity.

The synthesis relies on the Knoevenagel condensation between 2-fluorobenzaldehyde and methyl cyanoacetate.[1] While the reaction is well-established, the 2-fluoro substituent introduces unique constraints:

  • Electronic Activation: The highly electronegative fluorine atom (

    
     effect) activates the aldehyde carbonyl, making it more electrophilic than unsubstituted benzaldehyde.[1]
    
  • Steric Hindrance: The ortho-position creates steric bulk that can impede the approach of the bulky enolate nucleophile, necessitating catalysts that balance basicity with nucleophilic accessibility.[1]

This guide evaluates three catalytic protocols ranging from traditional homogeneous systems to modern green chemistry approaches.[1]

Mechanistic Insight & Catalyst Selection

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1] The choice of catalyst dictates the rate-determining step (deprotonation of the active methylene vs. dehydration).[1]

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific influence of the ortho-fluoro group.

KnoevenagelMechanism cluster_fluoro 2-Fluoro Substituent Effects Start Reactants 2-Fluorobenzaldehyde + Methyl Cyanoacetate Base Catalyst (Base) Abstracts proton from Methyl Cyanoacetate Start->Base Mixing Enolate Active Enolate Species (Nucleophile) Base->Enolate Deprotonation (pKa ~9) Attack Nucleophilic Attack (Rate influenced by 2-F Inductive Effect) Enolate->Attack Attacks Carbonyl Intermediate Tetrahedral Alkoxide Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Formation of C=C bond Intermediate->Elimination Base-assisted Product Target Product This compound Elimination->Product Effect1 Inductive Effect (-I) Increases Electrophilicity Effect1->Attack Effect2 Steric Hindrance May require smaller catalyst Effect2->Attack Resists bulky bases

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the dual role of the 2-fluoro substituent.[1]

Catalyst Performance Matrix[2][3]
Catalyst ClassSpecific CatalystYield PotentialReaction TimeNotes
Traditional (Homogeneous) Piperidine + AcOHHigh (90-95%)2-4 hrsStandard benchmark.[1] Requires careful neutralization.[1]
Green / Organocatalyst L-ProlineHigh (85-92%)1-3 hrs"Green" protocol.[1] Water-compatible.[1] Excellent stereocontrol (

-isomer).[1]
Heterogeneous MgO or HydrotalciteMed-High (80-90%)4-8 hrsEasy workup (filtration).[1] Good for scale-up but slower kinetics due to sterics.[1]
Ionic Liquid [Bmim][OH] or [OAc]High (>90%)<1 hrVery fast.[1] Recyclable solvent/catalyst system.[1][2][3] Higher cost.[1]

Experimental Protocols

Protocol A: The "Benchmark" Synthesis (Piperidine/Ethanol)

Best for: Initial small-scale synthesis and establishing a yield baseline.[1]

Reagents:

  • 2-Fluorobenzaldehyde (10 mmol, 1.24 g)[1]

  • Methyl Cyanoacetate (10 mmol, 0.99 g)[1]

  • Ethanol (15 mL, anhydrous)

  • Piperidine (0.5 mmol, 5 mol%)[1]

  • Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 2-fluorobenzaldehyde and methyl cyanoacetate to the ethanol. Stir at room temperature (RT) until homogenous.

  • Catalysis: Add piperidine followed immediately by acetic acid. Note: The acid buffers the reaction, preventing side reactions like Cannizzaro or self-condensation.

  • Reaction: Stir at RT for 30 minutes. A precipitate often begins to form.[1] If no solid forms, heat to reflux (78°C) for 2 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product typically appears as a distinct spot with lower

    
     than the aldehyde.[1]
    
  • Workup: Cool the mixture to 0°C in an ice bath. The product should crystallize out.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then cold water (to remove piperidine salts). Recrystallize from hot ethanol if necessary.

Validation Check: The product should be a white to pale yellow solid. Melting point range: ~94-98°C (check against specific isomer data).[1]

Protocol B: The "Green" Synthesis (L-Proline/Water)

Best for: Sustainable chemistry, avoiding toxic solvents, and minimizing waste.[1]

Reagents:

  • 2-Fluorobenzaldehyde (10 mmol)[1]

  • Methyl Cyanoacetate (10 mmol)[1]

  • L-Proline (1 mmol, 10 mol%)[1]

  • Water (10 mL) or Ethanol:Water (1:1)[1]

Step-by-Step:

  • Mixing: In a 50 mL flask, combine the aldehyde, methyl cyanoacetate, and L-Proline.

  • Solvent: Add water. The organic reactants may not dissolve immediately; vigorous stirring is essential to create an emulsion.[1]

  • Reaction: Stir at RT for 2-4 hours. The hydrophobic effect accelerates the reaction in water ("on-water" catalysis).[1]

  • Isolation: The product will precipitate as a solid, separating from the aqueous phase.

  • Purification: Filter the solid. Wash the cake with water (removes L-Proline catalyst effectively).[1] Dry in a vacuum oven at 40°C.

Why this works: L-Proline acts as a bifunctional catalyst.[1] The secondary amine activates the aldehyde via an iminium ion intermediate (overcoming the steric hindrance of the 2-F group), while the carboxylic acid assists in proton transfer.[1]

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

  • Cause: The ortho-fluorine atom creates steric shielding.[1]

  • Solution: Switch to Protocol A but use reflux conditions. Alternatively, use microwave irradiation (100W, 80°C, 10 min) which significantly overcomes steric barriers in Knoevenagel condensations.

Issue: Oily Product (Failure to Crystallize)

  • Cause: Presence of unreacted aldehyde or mixed isomers (

    
    ).[1]
    
  • Solution: Triturate the oil with cold hexane or diethyl ether. If that fails, dissolve in minimal dichloromethane and precipitate by slowly adding hexane.

Issue: Transesterification

  • Cause: Using ethanol as a solvent with methyl cyanoacetate under high heat/strong base can lead to the ethyl ester impurity.[1]

  • Solution: Use Methanol as the solvent if strictly targeting the methyl ester, or stick to the Water/L-Proline protocol (Protocol B) which eliminates this risk.[1]

References

  • Sigma-Aldrich. this compound Product Detail. (CAS 198554-07-3).[1][4][5] [1]

  • BenchChem. General Protocol for the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. (Methodology adapted for Methyl/2-Fluoro analog).[1]

  • Van Schijndel, J., et al. (2017).[1][6] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[6] Pure and Applied Chemistry. (Validates ammonium/amine catalysis).

  • Asian Journal of Green Chemistry. (2018). Aqueous Knoevenagel Condensation Reaction Catalysed by Ionic Liquids.

  • SciELO. (2024).[1] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-fluorobenzaldehyde and methyl cyanoacetate before handling.[1] Acrylates can be potent sensitizers.[1]

Sources

Column chromatography protocol for "Methyl 2-cyano-3-(2-fluorophenyl)acrylate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Methyl 2-cyano-3-(2-fluorophenyl)acrylate via Flash Column Chromatography

Scope & Abstract

This technical note details the purification protocol for This compound (CAS: 198554-07-3), a key intermediate synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate. While recrystallization is often the primary method for purifying cyanocinnamates, column chromatography is required when:

  • The reaction yields an oil or sticky solid that refuses to crystallize.

  • Stoichiometric imbalances leave significant unreacted aldehyde (2-fluorobenzaldehyde).

  • High-purity isolation (>99%) is required for SAR (Structure-Activity Relationship) studies.

This guide emphasizes a gradient elution strategy on silica gel to separate the target lipophilic ester from the less polar aldehyde starting material and more polar catalyst residues.

Compound Properties & Separation Logic

PropertyDescriptionChromatographic Implication
Structure

-unsaturated ester with nitrile
Conjugated system; UV active (strong absorption at 254 nm).
Polarity Moderate (Ester + Cyano + Fluorine)Retained on silica; requires polar modifier (EtOAc).
State Solid (MP: ~54°C) [1]Sample loading may require "Dry Loading" if solubility in Hexane is poor.
Impurities 2-FluorobenzaldehydeLess Polar: Elutes before the product.
Methyl CyanoacetatePolar/Volatile: Often removed in workup, but elutes after product.
Piperidine/Base CatalystVery Polar/Basic: Sticks to baseline (requires MeOH to move).

Separation Strategy: The separation relies on the polarity difference between the non-polar aromatic aldehyde and the moderately polar cyanoacrylate product. A gradient of Hexane (or Heptane) and Ethyl Acetate (EtOAc) is the industry standard for this class of compounds.

Materials & Equipment

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Detection: UV Lamp (254 nm) and TLC plates (Silica Gel 60 F254).

  • Stain (Optional): KMnO₄ (oxidizes the alkene) or 2,4-DNP (detects unreacted aldehyde).

Method Development: TLC Analysis

Before packing the column, the solvent system must be optimized using Thin Layer Chromatography (TLC).

  • Standard System: Prepare a 20% EtOAc in Hexane solution.

  • Spotting: Spot the crude mixture alongside authentic 2-fluorobenzaldehyde (starting material) if available.

  • Visualization: Observe under UV (254 nm). The product will appear as a dark, UV-quenching spot.

  • Target Rf:

    • Aldehyde (Impurity): Rf ~ 0.6 – 0.8 (Moves near solvent front).

    • Product: Rf ~ 0.3 – 0.4 (Ideal retention).

    • Baseline: Catalyst residues.[1][2]

Note: If the product Rf is > 0.5, reduce EtOAc to 10%. If < 0.2, increase to 30%.

Detailed Protocol

Step 1: Sample Preparation (Dry Loading)

Since the product is a solid with limited solubility in pure hexane, dry loading is recommended to prevent band broadening (tailing) caused by loading with a strong solvent like DCM.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel 60 (approx. 2-3x the mass of the crude product) to the flask.

  • Rotary evaporate the mixture to dryness. The result should be a free-flowing powder.

    • Critical Check: If the powder is sticky, add more silica and re-evaporate.

Step 2: Column Packing
  • Column Size: Use a column diameter where the silica bed height is at least 10-15 cm. Ratio of Silica:Crude should be roughly 30:1 to 50:1.

  • Slurry Pack: Slurry the stationary phase silica in 100% Hexane and pour into the column.

  • Compaction: Flush with 2 column volumes (CV) of Hexane to pack the bed tightly.

  • Loading: Gently pour the "Dry Load" powder (from Step 1) onto the top of the sand/silica bed. Add a protective layer of sand on top.

Step 3: Gradient Elution

Do not run isocratic immediately. Use a step gradient to remove the aldehyde first.

StepSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
1 100:0 (Pure Hexane)2 CVFlushes non-polar impurities (unreacted aldehyde).
2 95:5 2 CVBegins moving the product; elutes trace aldehyde.
3 90:10 3-5 CVProduct Elution Zone. Collect fractions here.
4 80:20 2 CVFlushes remaining product and slightly more polar byproducts.
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (approx. 10-15 mL each for a standard column).

  • Spot every 3rd fraction on a TLC plate.

  • Visualization:

    • Fractions 1-5: Likely contain 2-fluorobenzaldehyde (UV active, smells like almonds/aromatic).

    • Fractions 10-20: Should contain pure this compound.

  • Combine fractions showing a single spot at the target Rf.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Target Rf ~ 0.35 in 20% EtOAc/Hex) Start->TLC LoadChoice Solubility Check TLC->LoadChoice WetLoad Wet Load (if soluble in Hexane) LoadChoice->WetLoad Soluble DryLoad Dry Load (Adsorb on Silica -> Rotovap) LoadChoice->DryLoad Insoluble/Oily Column Flash Column Gradient: 0% -> 20% EtOAc WetLoad->Column DryLoad->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine Single Spot Recryst Optional: Recrystallization (EtOH/Water) for >99% purity Combine->Recryst If Purity < 98%

Figure 1: Decision matrix for the purification of alpha-cyanocinnamates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Co-elution Gradient too steep; Aldehyde tailing into product.Start with 100% Hexane for 3 CVs to fully clear the aldehyde before adding EtOAc.
Tailing Acidic silica interacting with basic sites (rare for this compound) or overloading.Ensure loading is <5% of silica mass. If tailing persists, add 1% TEA (Triethylamine) to the mobile phase (unlikely needed for esters).
Product Crystallizes on Column Solubility limit reached in mobile phase.Use the Dry Load method. Ensure the gradient ramps to sufficient polarity (20% EtOAc) to keep the product in solution.
Low Yield Product retained on silica or hydrolysis.Flush column with 50% EtOAc to check for retained material. Avoid leaving compound on silica for >2 hours.

Characterization Expectations

Upon isolation, the identity of the compound should be verified:

  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (CDCl3):

    • Olefinic Proton: A distinct singlet around δ 8.2 – 8.5 ppm (characteristic of the beta-proton in alpha-cyanoacrylates) [2].

    • Methyl Ester: Singlet around δ 3.9 ppm .

    • Aromatic Region: Multiplets for the 2-fluorophenyl ring (δ 7.1 – 8.0 ppm).

  • Melting Point: Experimental range 53–55 °C (for methyl ester) [1].

References

  • EPA CompTox Chemicals Dashboard. this compound - Physical Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. (General Column Chromatography Guide). Available at: [Link]

  • Biotage. Purifying ionic and polar compounds by flash column chromatography. (Gradient optimization theory). Available at: [Link]

Sources

Application Notes and Protocols: Polymerization of Methyl 2-cyano-3-(2-fluorophenyl)acrylate for Novel Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Fluorinated Poly(cyanoacrylates)

Cyanoacrylates have long been recognized for their rapid polymerization and strong adhesive properties. The introduction of fluorine moieties into the polymer structure offers a compelling avenue for the development of advanced materials with unique and desirable characteristics. The high electronegativity and low polarizability of the fluorine atom can impart enhanced thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties to the resulting polymers.[1][2][3] This application note provides a detailed guide to the synthesis, polymerization, and characterization of a novel fluorinated monomer, Methyl 2-cyano-3-(2-fluorophenyl)acrylate, for researchers, scientists, and drug development professionals seeking to explore its potential in creating new functional materials. The presence of the fluorine atom on the phenyl ring is anticipated to influence the electronic properties of the monomer, thereby affecting its polymerization kinetics and the ultimate properties of the polymer.[4][5][6]

Part 1: Monomer Synthesis via Knoevenagel Condensation

The synthesis of this compound is readily achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (methyl cyanoacetate) and an aldehyde (2-fluorobenzaldehyde).[7][8][9][10]

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Product R1 2-Fluorobenzaldehyde P1 This compound R1->P1 + R2 Methyl Cyanoacetate R2->P1 Catalyst Base Catalyst (e.g., Piperidine) Catalyst->P1 Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Prep Purify & Dry Monomer Dissolve Dissolve Monomer in Solvent Monomer_Prep->Dissolve Solvent_Prep Dry & Degas Solvent Solvent_Prep->Dissolve Setup Assemble Glassware (Inert Atmosphere) Setup->Dissolve Cool Cool to -78°C Dissolve->Cool Initiate Add Initiator Cool->Initiate Terminate Add Terminating Agent Initiate->Terminate Precipitate Precipitate Polymer in Non-solvent Terminate->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

Caption: Workflow for controlled anionic polymerization.

Radical Polymerization

Radical polymerization of cyanoacrylates requires the presence of an anionic inhibitor to prevent the much faster anionic polymerization. [11]This method allows for copolymerization with a wider range of monomers.

Materials:

  • This compound

  • Anionic inhibitor (e.g., acetic acid or a sultone)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Mixture: In the reaction vessel, dissolve the monomer and the anionic inhibitor in the solvent.

  • Initiator Addition: Add the radical initiator to the mixture.

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Isolation and Purification: After the desired reaction time, cool the mixture and isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

Part 3: Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is crucial to understand its structure-property relationships.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for monitoring the polymerization process in real-time. [12][13][14][15][16]The disappearance of the C=C bond absorption (typically around 1620-1640 cm⁻¹) and the appearance or change in the C-O and C-N stretching vibrations can be tracked.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. [17][18][19][20] Table 1: GPC Analysis Parameters

ParameterRecommended Conditions
Mobile Phase Tetrahydrofuran (THF) or Chloroform
Columns Polystyrene-divinylbenzene (PS-DVB) based
Detector Refractive Index (RI)
Calibration Polystyrene standards
Flow Rate 1.0 mL/min
Temperature Ambient or slightly elevated (e.g., 35-40 °C)
Thermal Properties

The introduction of the fluorophenyl group is expected to enhance the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [21][22][23][24]These parameters provide insight into the polymer's amorphous or crystalline nature and its operational temperature range.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition profile. [21][22][25] Table 2: Expected Thermal Properties

PropertyExpected RangeSignificance
Glass Transition Temp. (Tg) > 100 °CIndicates the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg suggests better dimensional stability at elevated temperatures.
Decomposition Temp. (Td) > 200 °CThe temperature at which the polymer begins to degrade. A higher Td indicates greater thermal stability.

Part 4: Potential Applications and Future Directions

The unique properties anticipated for poly(this compound) open up a range of potential applications:

  • Biomedical Materials: The biocompatibility and biodegradability of poly(cyanoacrylates), coupled with the potential for enhanced stability from the fluorine substitution, make these materials promising for drug delivery systems, tissue adhesives, and medical device coatings. [2][18]* Optical and Electronic Materials: The low refractive index and dielectric constant characteristic of fluorinated polymers suggest potential applications in optical coatings, low-k dielectrics for microelectronics, and advanced sensor technologies. [1]* High-Performance Adhesives: The enhanced thermal and chemical resistance could lead to the development of high-performance adhesives for demanding industrial applications.

Future research should focus on a detailed investigation of the structure-property relationships, including the effect of molecular weight and tacticity on the polymer's mechanical and thermal properties. Copolymerization with other functional monomers could further tailor the material properties for specific applications.

References

  • Jovanovic, R. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Pressure-Sensitive Tape Council.[Link]

  • Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation (Vol. 1, pp. 40-71). The Royal Society of Chemistry. [Link]

  • Lansalot-Matras, C., & Reddy, B. V. S. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 205. [Link]

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2970-2976. [Link]

  • Kim, J., et al. (2021). Chain-transfer-mediated anionic branching: A practical approach against the uncontrolled linear polymerization of cyanoacrylate. ACS Macro Letters, 10(9), 1124-1129. [Link]

  • Reddy, C. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(4). [Link]

  • de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2970-2976. [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

  • Adtech. (n.d.). Fluoropolymer properties: What makes them so unique? Adtech.[Link]

  • Ameduri, B. (2025). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Comptes Rendus. Chimie, 28, 301-317. [Link]

  • Narita, T. (2016). Polyaddition of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation (Vol. 1, pp. 72-97). The Royal Society of Chemistry. [Link]

  • Pinho, A. C., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(5), 789. [Link]

  • Bruker. (2023, April 21). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive [Video]. YouTube. [Link]

  • Reddy, C. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(4). [Link]

  • AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. [Link]

  • Keit. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. [Link]

  • PTFE Machinery. (2019, February 5). Typical Properties of Fluoropolymers. [Link]

  • Duever, T. A., et al. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(21), 5642-5648. [Link]

  • Shcherbakov, V., et al. (2021). Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black. Polymers, 13(5), 802. [Link]

  • Fluorocouncil. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. [Link]

  • Yadav, J. S., et al. (2011). Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. Publications of the IAS Fellows. [Link]

  • Reddy, C. K., et al. (2022). Supplementary Information. Revista de la Sociedad Química de México. [Link]

  • ResearchGate. (n.d.). GPC traces of poly(n-butyl cyanoacrylate) (4.48 mmol distilled BCA in... [Image]. [Link]

  • MaterialsViews. (2017, June 27). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. [Link]

  • Shukla, S., & Mahanwar, P. A. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. Journal of Surfactants and Detergents, 20(1), 167-177. [Link]

  • Okamoto, Y., et al. (2007). The effect of fluorine substituents on the polymerization mechanism of 2-methylene-1,3-dioxolane and properties of the polymer products. Journal of Fluorine Chemistry, 128(3), 202-206. [Link]

  • Fiveable. (2025, August 15). Thermal analysis methods (DSC, TGA) | Intro to Polymer...[Link]

  • Zhang, D., et al. (2018). Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. Polymers, 10(9), 943. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Wenzel, M., et al. (2021). Substituent effects of fluorinated bambusurils on their anion transport. Chemical Science, 12(3), 1017-1023. [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]

  • Loo, W. S., et al. (2022). Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. Angewandte Chemie International Edition, 61(22), e202201980. [Link]

  • TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]

  • ResearchGate. (n.d.). GPC data of obtained PECA using various amounts of initiator in the polymerization of 10 mL of ECA [Image]. [Link]

  • Google Patents. (n.d.).
  • ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers. [Link]

  • European Patent Office. (1996). Process for the manufacture of methyl cyanoacrylate. EP 0714887 A1. [Link]

  • Waters. (n.d.). Analysis of Polymers by GPC/SEC. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. [Link]

Sources

Troubleshooting & Optimization

"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-cyano-3-(2-fluorophenyl)acrylate Handling & Stability

Welcome to the Technical Support Center for This compound (CAS: 198554-07-3). As an


-cyanocinnamate ester, this compound features a highly electrophilic 

-carbon and a conjugated

-system. While these structural elements are crucial for its utility as a Michael acceptor and building block in drug discovery, they also introduce specific vulnerabilities to moisture, light, and nucleophilic buffers.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: I left my stock solution on the benchtop under ambient light, and my HPLC now shows a secondary peak with the same mass. What happened? A1: Photo-induced


 Isomerization. 
The conjugated backbone of 

-cyanocinnamates strongly absorbs UV and visible light. Exposure to ambient laboratory lighting provides enough activation energy to break the

-bond temporarily, leading to isomerization around the

double bond[1]. Since the

and

isomers have different spatial orientations of the 2-fluorophenyl ring, they elute at different retention times on reverse-phase HPLC but share the exact same

ratio. Corrective Action: Always handle solutions in amber tubes or under low-light conditions. If isomerization is suspected, discard the aliquot, as the altered geometry will likely reduce binding affinity in biological targets.

Q2: Can I use DTT or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-mercaptoethanol in my assay buffers with this compound? 
A2: No. Avoid strong nucleophiles. 
The electron-withdrawing cyano (-CN) and methyl ester (-COOCH

) groups make the

-carbon highly electrophilic. Strong nucleophiles like dithiothreitol (DTT) or glutathione (GSH) will rapidly undergo a Michael addition across the double bond[2]. This covalent modification permanently alters the molecule, neutralizing its intended biological activity. Corrective Action: Use non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is strictly required, though buffer compatibility should still be empirically validated via LC-MS.

Q3: My compound degraded after multiple freeze-thaw cycles. Why? A3: Moisture-driven ester hydrolysis. Repeatedly moving a vial from -20°C to room temperature causes atmospheric moisture to condense inside the vial. Water acts as a nucleophile, slowly hydrolyzing the methyl ester into 2-cyano-3-(2-fluorophenyl)acrylic acid, especially if the solvent (e.g., DMSO) is hygroscopic[3]. Corrective Action: Implement a strict single-use aliquoting protocol using anhydrous solvents.

Section 2: Stability Data & Quantitative Baselines

To establish a baseline for your quality control, the following table summarizes the stability of


-cyanocinnamate derivatives (using validated pharmacokinetic data from structurally analogous compounds like UK-5099) under various conditions[4][5].
Storage ConditionMatrix / SolventDurationRemaining Intact Compound (%)Primary Degradation Risk
Solid Powder (Dark) Desiccated2 Years> 99.0%None (if kept dry)
-20°C (Dark) Mouse Plasma60 Days106.2% - 108.7%Minimal
Ambient Temp (Dark) Mouse Plasma24 Hours106.6% - 115.4%Enzymatic Hydrolysis
Ambient Temp (Light) DMSO / Water12 Hours< 85.0%

Isomerization
Aqueous Buffer (pH 8+) Tris/HEPES48 Hours< 70.0%Base-catalyzed Hydrolysis

*Note: Values >100% in plasma stability assays reflect standard analytical variance and matrix recovery effects during LC-MS/MS quantification[4].

Section 3: Visualizing Reactivity & Workflows

To conceptualize the vulnerabilities of this compound, refer to the degradation pathway diagram below.

degradation A Methyl 2-cyano-3- (2-fluorophenyl)acrylate B E/Z Photoisomerization (Loss of Bioactivity) A->B UV/Vis Light C Ester Hydrolysis (Carboxylic Acid) A->C H2O / High pH D Michael Addition Adduct (Covalent Binding) A->D Thiols (e.g., DTT)

Fig 1. Primary degradation and reactivity pathways of α-cyanocinnamate esters.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for stock preparation. This protocol includes built-in Quality Control (QC) checkpoints to verify success at critical stages.

Protocol: Preparation and Storage of Anhydrous Stock Solutions (10 mM)

Rationale: DMSO is highly hygroscopic. Using standard benchtop DMSO will introduce water, leading to gradual hydrolysis of the ester group. Purging with inert gas prevents oxidative degradation, while amber vials prevent photoisomerization.

Materials Required:

  • This compound powder

  • Anhydrous DMSO (

    
     99.9%, water 
    
    
    
    0.005%)
  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized powder from the freezer and allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to reach a 10 mM concentration. Vortex gently until completely dissolved.

    • QC Checkpoint 1: The solution should be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or polymerized impurities.

  • Aliquoting: Immediately divide the master stock into 10

    
    L to 50 
    
    
    
    L single-use aliquots in amber glass vials.
  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3-5 seconds to displace ambient oxygen and humidity.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C or -80°C.

    • QC Checkpoint 2 (Self-Validation): Before using the first aliquot in a biological assay, run a 1

      
      L sample via LC-MS/MS. Note the exact retention time and peak area. Use this chromatogram as your "Day 0" baseline to validate the integrity of future aliquots.
      

workflow Step1 1. Equilibrate Powder (Prevent Condensation) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon/Nitrogen Step3->Step4 Step5 5. Store at -20°C (Single-use only) Step4->Step5

Fig 2. Standardized workflow for the preparation and storage of stock solutions.

References

1.[1] WO2004020398A1 - Photostable cationic organic sunscreen compounds and compositions obtained therefrom. Google Patents. 1 2.[2] 85-2074-52 Mitochondrial Pyruvate Carrier Inhibitor, UK5099. AS-1. 2 3.[4] Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. NIH. 4 4.[5] Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. ResearchGate. 5 5.[3] Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Elsevier Pure. 3 6.[6] Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. NIH. 6

Sources

Technical Support Center: Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: Knoevenagel-02F-Me Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Products & Impurity Profiles

Executive Summary & Reaction Scope

Welcome to the technical support hub for the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate . This molecule is a critical intermediate synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate.

While the reaction is generally robust, the electron-withdrawing nature of the ortho-fluorine atom and the high reactivity of the cyanoacrylate core introduce specific failure modes. This guide addresses the three most common "tickets" we receive: Michael addition oligomers , Transesterification artifacts , and Geometric isomerization .

The "Golden" Reaction Pathway

Before troubleshooting, verify your target mechanism. The base (B:) deprotonates the methyl cyanoacetate, creating an enolate that attacks the aldehyde.[1] Dehydration yields the target alkene.

ReactionPathway Reactants 2-Fluorobenzaldehyde + Methyl Cyanoacetate Inter Aldol Intermediate (Alcohol) Reactants->Inter Base Cat. Product TARGET: This compound Inter->Product - H2O Michael SIDE PRODUCT A: Bis-Adduct (Michael Addition) Product->Michael + Methyl Cyanoacetate (Excess Reagent) Hydrolysis SIDE PRODUCT B: Carboxylic Acid (Hydrolysis) Product->Hydrolysis + H2O / Base

Figure 1: The primary Knoevenagel pathway (Green) versus the two most common parasitic side reactions (Red).

Troubleshooting Guide (FAQ Format)
Issue #1: "My mass spec shows a large peak at M+ + 99 (MW ~318). What is this?"

Diagnosis: The Michael Bis-Adduct. You have synthesized the "Bis" product (Dimethyl 2,4-dicyano-3-(2-fluorophenyl)pentanedioate).

  • The Science: The product you are making is an electron-deficient alkene (a Michael acceptor). If you have excess methyl cyanoacetate remaining after the aldehyde is consumed, or if you let the reaction sit too long in basic conditions, the excess ester attacks your product [1, 2].

  • The 2-Fluoro Factor: The ortho-fluorine atom is electron-withdrawing, making the alkene carbon more electrophilic and thus more susceptible to this attack compared to non-substituted benzaldehydes.

Corrective Action:

  • Stoichiometry Control: Never use a large excess of methyl cyanoacetate. Use a 1:1 molar ratio or a slight excess of the aldehyde (1.05 eq). Unreacted aldehyde is easier to remove (via bisulfite wash) than the bis-adduct.

  • Quench Timing: Monitor via TLC. As soon as the aldehyde is consumed, cool the reaction and neutralize the base immediately.

Issue #2: "I used Ethanol as a solvent, and now I have two spots on TLC very close together."

Diagnosis: Transesterification (Ethyl Ester Impurity). You have formed Ethyl 2-cyano-3-(2-fluorophenyl)acrylate alongside your Methyl target.

  • The Science: In the presence of a base (piperidine/DBU) and an alcohol solvent, esters undergo transesterification. If you reflux Methyl Cyanoacetate in Ethanol, the methoxy group is exchanged for an ethoxy group [3].

  • Data Signature:

    • Target (Methyl): NMR singlet ~3.9 ppm (3H).

    • Impurity (Ethyl): NMR triplet ~1.3 ppm (3H) and quartet ~4.3 ppm (2H).[2][3][4]

Corrective Action:

  • Rule of Matching: Always match your solvent to your ester.

    • Synthesis of Methyl ester

      
       Use Methanol .
      
    • Synthesis of Ethyl ester

      
       Use Ethanol .
      
  • Alternative: Use a non-nucleophilic solvent like Toluene or Acetonitrile if you cannot use Methanol.

Issue #3: "The melting point is broad, and the NMR shows a small 'shadow' doublet in the aromatic region."

Diagnosis: E/Z Isomerization. You have a mixture of Geometric Isomers.

  • The Science: The Knoevenagel condensation is reversible. The (E)-isomer is generally the thermodynamic product (phenyl ring trans to the bulky ester group) [4]. However, kinetic control or insufficient reflux time can trap the (Z)-isomer .

  • Steric Impact: The 2-Fluoro substituent creates steric bulk at the ortho position.[1] This can destabilize the planar transition state required for isomerization, potentially making it harder to reach the pure thermodynamic product compared to the 4-fluoro analog [1].

Corrective Action:

  • Thermodynamic Push: Increase the reflux time slightly to allow the mixture to equilibrate to the stable (E)-form.

  • Recrystallization: Recrystallize from hot Methanol. The (E)-isomer usually packs better into a crystal lattice, allowing the (Z)-isomer to remain in the mother liquor.

Diagnostic Data Table

Use this table to interpret your analytical data during in-process controls.

ParameterTarget Product (Methyl Ester)Side Product: Bis-AdductSide Product: Hydrolysis (Acid)
Molecular Weight 205.19 g/mol ~304.2 g/mol 191.16 g/mol
TLC (Hex/EtOAc) Mid-Polarity (

)
More Polar (

)
Baseline (Stays at origin)
1H NMR (Alkene) Singlet

8.2 - 8.5 ppm
Absent (Saturated C-H instead)Singlet

8.2 - 8.5 ppm
1H NMR (Ester) Singlet

3.9 ppm (3H)
Two Singlets (6H total)Absent (OH broad peak)
Key Mechanism CondensationMichael AdditionSaponification
The "Golden Batch" Protocol

This protocol is designed to minimize Michael addition and Transesterification.

Reagents:

  • 2-Fluorobenzaldehyde (10.0 mmol)

  • Methyl Cyanoacetate (10.0 mmol) (Strict 1:1 eq)

  • Piperidine (0.1 mmol, 1 mol%)

  • Solvent: Methanol (Anhydrous) - Do not use Ethanol.

Workflow:

  • Dissolution: Dissolve 2-fluorobenzaldehyde and methyl cyanoacetate in Methanol (5 mL per gram of reactant) in a round-bottom flask.

  • Catalysis: Add Piperidine dropwise at room temperature.

  • Reaction:

    • Option A (High Purity): Stir at room temperature for 2-4 hours. (Slower, but avoids polymerization and side products).

    • Option B (Speed): Reflux for 60 mins.

  • Monitoring: Check TLC every 30 mins. Look for the disappearance of aldehyde.

  • Work-up (Critical):

    • Cool to 0°C. The product should precipitate.[5]

    • Filter the solid.

    • Wash: Wash with cold Methanol (removes unreacted aldehyde) and then Hexane.

    • Do not wash with strong base or acid.

  • Purification: Recrystallize from hot Methanol if MP range is >2°C.

Troubleshooting Logic Tree

Troubleshooting Start Start Diagnosis CheckMW Check MS/TLC: Is MW higher than target? Start->CheckMW CheckSolvent Check Solvent: Did you use Ethanol? CheckMW->CheckSolvent No BisAdduct Issue: Michael Addition Sol: Reduce ester eq., shorten time. CheckMW->BisAdduct Yes (M+ ~304) CheckYield Check Yield: Is yield low + Acidic spot? CheckSolvent->CheckYield No TransEst Issue: Transesterification Sol: Switch to Methanol. CheckSolvent->TransEst Yes Hydrolysis Issue: Hydrolysis Sol: Dry solvent, weaker base. CheckYield->Hydrolysis Yes Success Product Likely Pure Check Isomer Ratio CheckYield->Success No

Figure 2: Step-by-step logic for identifying the root cause of synthesis failure.

References
  • BenchChem. "Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate." BenchChem Technical Guides. Accessed 2025.[1][6][7] Link

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction: Mechanism and Side Products." MilliporeSigma Technical Library. Link

  • Suárez-Castillo, O. R., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." J. Mex. Chem. Soc., 2008. Link

  • Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification and Stereoselectivity." Link

  • Grof, M., et al. "Methyl 3-amino-2-cyanoacrylate: Structure and Isomerism." Acta Crystallographica, 2010. Link

Sources

Technical Support Center: Characterization of Impurities in "Methyl 2-cyano-3-(2-fluorophenyl)acrylate"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #MCFA-PURITY-001 Lead Scientist: Senior Application Specialist, Separation Sciences

Executive Summary & Molecule Context

Methyl 2-cyano-3-(2-fluorophenyl)acrylate (MCFA) is a critical Michael acceptor and intermediate used frequently in the synthesis of fused heterocyclic pharmaceuticals (e.g., substituted indoles, quinolines) and agrochemicals. It is synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate.[1]

Because of its electrophilic nature and conjugated system, MCFA presents a unique impurity profile dominated by geometric isomerism, hydrolysis, and dimerization. This guide provides a self-validating workflow to identify, separate, and control these impurities.

Impurity Identification Guide (The "What is this Peak?" Module)

Common Impurity Profile Table

Use this table to correlate Relative Retention Times (RRT) and Mass Shifts (LC-MS) with specific structural defects.

Impurity IDNameOriginLC-MS CharacteristicsRRT (Approx)*
IMP-A 2-FluorobenzaldehydeUnreacted Starting Material[M+H]⁺ = 125.1 Da~0.3 - 0.5
IMP-B Methyl CyanoacetateUnreacted Starting Material[M+H]⁺ = 100.1 Da (Poor UV abs)~0.2 (Front)
IMP-C (Z)-Isomer of MCFAGeometric Isomer (Kinetic)[M+H]⁺ = 206.2 Da (Same as Main)~0.95 or 1.05
IMP-D 2-Cyano-3-(2-fluorophenyl)acrylic acidHydrolysis Product[M+H]⁺ = 192.2 Da (-14 Da shift)~0.6 - 0.8
IMP-E Michael DimerSide Reaction (Dimerization)[M+H]⁺ = 305.3 Da> 1.5 (Late eluter)
IMP-F Ethyl Ester Analog**Solvent Transesterification[M+H]⁺ = 220.2 Da (+14 Da shift)~1.1 - 1.2

*RRT values are relative to the main E-isomer peak on a standard C18 column. **Only present if Ethanol was used during synthesis or recrystallization.

Visualizing the Impurity Pathways

The following diagram illustrates where each impurity enters the workflow.

ImpurityPathways SM1 2-Fluorobenzaldehyde Reaction Knoevenagel Condensation SM1->Reaction SM2 Methyl Cyanoacetate SM2->Reaction Product MCFA (E-Isomer) Target Reaction->Product Imp_Dimer IMP-E: Dimer (Michael Addition) Reaction->Imp_Dimer Excess Base/Heat Imp_Trans IMP-F: Ethyl Ester (If EtOH solvent) Reaction->Imp_Trans Solvent: EtOH Imp_Hydrolysis IMP-D: Acid (Hydrolysis) Product->Imp_Hydrolysis Moisture/H+ Imp_Isomer IMP-C: Z-Isomer (Light/Heat) Product->Imp_Isomer UV Light

Caption: Figure 1. Origin of impurities in the synthesis and storage of this compound.

Analytical Troubleshooting (HPLC & Spectroscopy)

FAQ 1: Why am I seeing a "split" peak for my main product?

Diagnosis: This is likely E/Z Isomerization . The Knoevenagel condensation typically favors the thermodynamic E-isomer (Phenyl trans to Ester) due to steric hindrance. However, the Z-isomer can form kinetically or via photo-isomerization.

Troubleshooting Protocol:

  • Check Wavelength: Ensure you are not detecting at a wavelength where the mobile phase absorbs, but MCFA has a distinct

    
     (typically 280-300 nm).
    
  • Solvent Check: Dissolve a fresh sample in Acetonitrile rather than DMSO. DMSO can sometimes promote isomerization or form adducts.

  • Light Exclusion: Prepare the sample in amber glassware. Inject immediately. If the ratio changes over time in clear glass, it is photo-isomerization.

FAQ 2: How do I separate the Acid Impurity (IMP-D)?

Diagnosis: The carboxylic acid impurity (hydrolysis product) often co-elutes with the main peak in neutral mobile phases due to ionization.

Protocol: Acid Suppression Method

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial: Low pH suppresses ionization, retaining the acid longer.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B[4]

  • Result: The Acid (IMP-D) will elute earlier than the ester (MCFA) but will be sharp and well-resolved.

FAQ 3: My LC-MS shows a mass of M+15 (or M+14). What is it?

Diagnosis: This is Transesterification (IMP-F) .

  • Scenario: You synthesized the methyl ester but recrystallized it from Ethanol .

  • Chemistry: The methoxy group (-OMe, mass 31) exchanges with ethoxy (-OEt, mass 45).

    
     Da.
    
  • Fix: Recrystallize only from Methanol or non-nucleophilic solvents (e.g., Toluene/Hexane) to prevent this.

Synthesis & Purification Troubleshooting

Decision Tree: Cleaning up the Crude

Use this logic flow to determine the best purification step based on your impurity profile.

PurificationLogic Start Analyze Crude Purity (HPLC) Check1 Is Aldehyde (IMP-A) > 2%? Start->Check1 Check2 Is Acid (IMP-D) Present? Check1->Check2 No Action_Bisulfite Wash with NaHSO3 (Bisulfite Adduct) Check1->Action_Bisulfite Yes Check3 Is Isomer Ratio Poor (<95:5)? Check2->Check3 No Action_Bicarb Wash with NaHCO3 (Remove Acid) Check2->Action_Bicarb Yes Action_Recryst Recrystallize (MeOH or EtOH/H2O) Check3->Action_Recryst Yes Action_Done Dry & Store (Desiccator) Check3->Action_Done No Action_Bisulfite->Check2 Action_Bicarb->Check3 Action_Recryst->Action_Done

Caption: Figure 2. Purification decision matrix for removing specific impurities from MCFA.

Detailed Protocol: Removing Unreacted Aldehyde (IMP-A)

The 2-fluorobenzaldehyde is lipophilic and difficult to remove by simple recrystallization.

  • Dissolve: Dissolve crude MCFA in Ethyl Acetate.

  • Wash: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution (2x).

    • Mechanism:[1] Bisulfite forms a water-soluble adduct with the unreacted aldehyde.

  • Dry: Wash with brine, dry over MgSO₄, and concentrate.

  • Verify: Check HPLC. The peak at RRT ~0.4 should be absent.

NMR Characterization (Self-Validation)

To confirm you have the correct E-isomer , utilize 1H NMR (CDCl₃, 400 MHz) .[4]

  • Diagnostic Signal: The vinylic proton (

    
    ).
    
  • Chemical Shift: Look for a singlet around 8.3 - 8.5 ppm .

    • E-Isomer (Target): Typically shifts further downfield (~8.4 ppm) due to the anisotropy of the carbonyl group being cis to the proton (if using E/Z based on priority, the proton is cis to the ester carbonyl).

    • Z-Isomer: Typically slightly upfield relative to the E-isomer.

  • Coupling: Since it is a trisubstituted alkene, you will not see a vicinal coupling constant (

    
    ). You must rely on NOE (Nuclear Overhauser Effect)  difference spectroscopy if absolute confirmation is required.
    
    • Experiment: Irradiate the vinylic proton.

    • Result: If you see enhancement of the phenyl ring protons, the phenyl group is spatially close (Z-isomer). If you see enhancement of the methyl ester protons, the ester is close (E-isomer).

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

  • Verma, S. et al. (2018). Green chemistry approaches to the Knoevenagel condensation: A review. Journal of Chemical Sciences.
  • Sielc Technologies. (2018). HPLC Separation of Cyanoacrylates and Isomers.

  • National Institutes of Health (NIH). (2000). Hydrolytic stability of cyano bonded phases and cyanoacrylate derivatives.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated acrylates.

Sources

Technical Support Center: Handling & Disposal of Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling and Disposal of Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, EHS Officers, Lab Managers

Chemical Profile & Hazard Identification

Before initiating any disposal or handling procedure, verify the chemical identity and associated hazards.[1][2][3] This compound is a fluorinated alpha-cyanoacrylate derivative , distinct from simple alkyl cyanoacrylates (e.g., "superglue"). It acts as a stable organic intermediate rather than an instant adhesive, but it requires specific waste stream management due to its halogen content.

ParameterSpecification
Chemical Name This compound
CAS Number 198554-07-3
Molecular Formula C₁₁H₈FNO₂
Physical State Solid (Low melting point: ~54°C)
Hazard Class Irritant (Skin/Eye/Respiratory), Acute Tox.[4] (Oral/Dermal/Inhal.)[5][6]
Waste Classification Halogenated Organic (Due to Fluorine substituent)
Reactivity Sensitive to strong bases/acids; potential polymerization under heat/light.

Troubleshooting & FAQs

This section addresses specific scenarios encountered during synthesis and cleanup.

Q1: I spilled the solid powder on the bench. Can I just sweep it into the trash?

Status: 🔴 CRITICAL STOP Resolution: No. This compound is a halogenated organic irritant.

  • Containment: Do not generate dust.[5][7][8] Cover the spill with a damp paper towel to prevent airborne particles.

  • Cleanup: Wear nitrile gloves and safety glasses. Wipe up the material using the damp towel.

  • Disposal: Place the towel and the solid waste into a clear plastic bag, seal it, and tag it as "Hazardous Waste - Solid (Halogenated Contaminated Debris)."

  • Why? Even trace amounts of fluorinated organics must be incinerated at specific temperatures to prevent the formation of toxic byproducts. Standard trash disposal is a violation of environmental regulations (RCRA).

Q2: My reaction mixture (mother liquor) contains this compound dissolved in Ethyl Acetate. Which waste container do I use?

Status: ⚠️ CAUTION Resolution: You must use the Halogenated Solvent Waste stream.

  • Segregation: Do not pour this into the "Non-Halogenated" (General Organic) waste drum.

  • Labeling: The tag must explicitly list "this compound" and "Ethyl Acetate."

  • Causality: Waste vendors charge significantly more for halogenated waste because it requires high-temperature incineration to break down the C-F bond safely. Mixing this into a non-halogenated stream contaminates the entire drum, reclassifying the whole volume as halogenated and tripling disposal costs.

Q3: The compound has solidified/crystallized inside the waste funnel. How do I clear it?

Status: 🛠️ MAINTENANCE Resolution:

  • Solvent Choice: Use a polar aprotic solvent like Acetone or DMSO to redissolve the blockage. Avoid water, as the acrylate moiety can hydrolyze or precipitate further depending on pH.

  • Procedure: Apply solvent slowly. Once dissolved, flush the line with excess acetone.

  • Prevention: This compound has a low melting point (~54°C). If you pour a warm solution into a cold waste container, it will crystallize instantly (thermal shock). Always dilute with a compatible solvent before disposal to lower the concentration below saturation.

Q4: Can I use a bleach solution to neutralize the "cyano" group?

Status: 🚫 PROHIBITED Resolution: Do not add bleach (hypochlorite) to this waste.

  • Risk: The nitrile (cyano) group in this molecule is covalently bonded and stable under normal conditions. It does not release free cyanide simply by dissolving.

  • Reaction: Adding bleach to organic nitriles or acrylates can cause uncontrolled oxidation, heat generation, or the formation of toxic chlorinated byproducts.

  • Protocol: Dispose of the molecule intact via the halogenated waste stream. Incineration is the only approved method for destruction.

Waste Disposal Workflow

The following protocol ensures compliance with EPA (RCRA) and local EHS regulations for halogenated organics.

Step 1: Waste Stream Determination

Check the physical state and solvent composition.

  • Scenario A: Pure Solid / Expired Reagent

    • Keep in original container if possible.[4][6]

    • If transferring, use a wide-mouth high-density polyethylene (HDPE) jar.

    • Label: "Hazardous Waste - Solid Toxic - this compound."

  • Scenario B: Solution (Reaction Mixture)

    • Solvent: Dichloromethane (DCM), Chloroform, Ethyl Acetate, etc.

    • Stream: Halogenated Liquid Waste .

    • Container: Amber glass or HDPE carboy (solvent compatible).

Step 2: Labeling & Storage
  • The 95% Rule: Never fill waste containers >95% full to allow for thermal expansion.

  • Secondary Containment: Store the waste bottle in a secondary tray to catch drips.

  • Compatibility: Do not store near strong acids (e.g., Sulfuric Acid) or strong bases (e.g., Sodium Hydroxide), as these can trigger hydrolysis of the ester/nitrile groups, releasing heat or toxic gases.

Step 3: Visual Decision Tree

WasteDisposal Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE Jar or Double-bag (Clear Plastic) Solid->SolidAction LiquidCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->LiquidCheck SolidLabel Label: Hazardous Waste (Solid) Tag: 'Halogenated Organic' SolidAction->SolidLabel YesHalo Yes LiquidCheck->YesHalo NoHalo No (e.g., EtOAc, MeOH) LiquidCheck->NoHalo LiquidAction Dispose in Halogenated Waste Carboy YesHalo->LiquidAction ContamAction MUST segregate into Halogenated Stream due to solute NoHalo->ContamAction ContamAction->LiquidAction Merge Stream

Figure 1: Decision matrix for segregating this compound waste. Note that even non-halogenated solvents must enter the halogenated stream when contaminated with this fluorinated compound.

Emergency Procedures

IncidentImmediate ActionFollow-up
Eye Contact Rinse immediately with water for 15 minutes.[8][9] Lift eyelids.[9]Seek medical attention.[4][5][6][7][8][9] Provide SDS to physician.[6][8]
Skin Contact Wash with soap and water.[7] Do NOT use solvent (enhances absorption).Monitor for irritation/redness.[9]
Spill (Large) Evacuate area. Call EHS.[10] Do not attempt cleanup without respirator.Review containment failure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (2024). Compound Summary: this compound (CAS 198554-07-3).[11][12][13] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

Validation & Comparative

Comparative reactivity of fluorinated vs. non-fluorinated phenyl cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Cyanoacrylates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the divergent reactivity profiles of Phenyl 2-Cyanoacrylate (PhCA) and its fluorinated analog, Pentafluorophenyl 2-Cyanoacrylate (PFPCA) . While both share the core cyanoacrylate pharmacophore responsible for rapid anionic polymerization, the introduction of fluorine atoms onto the phenyl ring fundamentally alters the electronic landscape.

For the application scientist, the distinction is binary:

  • PhCA is a structural monomer, utilized for its high glass transition temperature (

    
    ) and rigid backbone.
    
  • PFPCA is a functional "active ester" monomer, offering accelerated polymerization kinetics and, uniquely, the ability to undergo post-polymerization modification (PPM) with amines, making it a critical tool in drug delivery and bioconjugation.

Chemical Basis of Reactivity

The reactivity of cyanoacrylates is governed by the electrophilicity of the


-carbon. This is dictated by the electron-withdrawing capability of the groups attached to the 

-carbon: the nitrile group (-CN) and the ester group (-COOR).
Electronic Effects (The Hammett Prediction)

The substitution of hydrogen with fluorine on the phenyl ring induces a strong inductive effect (


).
  • Phenyl Group: Weakly electron-withdrawing.

  • Pentafluorophenyl Group: Strongly electron-withdrawing.

This electron deficiency pulls density from the ester oxygen, which in turn pulls density from the vinyl group.

  • Result 1 (Polymerization): The

    
    -carbon in PFPCA is significantly more electrophilic than in PhCA, leading to faster initiation by weak nucleophiles (water, amines).
    
  • Result 2 (Anion Stabilization): The propagating carbanion is more stabilized in PFPCA, potentially increasing the propagation rate constant (

    
    ), though this can also lead to faster termination by acidic impurities.
    
Visualization: Electronic Activation Pathway

The following diagram illustrates how the fluorinated ring activates the monomer for both polymerization and subsequent substitution.

ReactivityMechanism cluster_0 Electronic Activation cluster_1 Substituent Effect cluster_2 Outcomes Monomer Cyanoacrylate Monomer EWG Ester Group (Electron Withdrawing) Monomer->EWG Structure BetaC Beta-Carbon (Electrophilic Center) EWG->BetaC Inductive Pull Poly Polymerization Speed (Anionic) BetaC->Poly Nucleophilic Attack Ph Phenyl (PhCA) Weak -I Effect Ph->EWG Moderate Activation PFP Pentafluorophenyl (PFPCA) Strong -I Effect PFP->EWG Hyper-Activation Sub Ester Substitution (Aminolysis) PFP->Sub Leaving Group Ability

Figure 1: Mechanistic flow showing how the Pentafluorophenyl group hyper-activates the monomer for both polymerization and post-polymerization modification.

Comparative Performance Data

The following data synthesizes experimental trends observed in acrylate and cyanoacrylate literature. Note that PFPCA is extremely moisture-sensitive and requires rigorous anhydrous handling compared to PhCA.

Table 1: Reactivity and Physical Properties
FeaturePhenyl 2-Cyanoacrylate (PhCA)Pentafluorophenyl 2-Cyanoacrylate (PFPCA)
Polymerization Rate (

)
High (Standard CA behavior)Very High (Requires acidic stabilization)
Initiation Threshold Initiates with weak bases (

, alcohols)
Initiates with very weak bases; prone to spontaneous polymerization
Ester Reactivity Inert to amines under mild conditionsActive Ester (Reacts with

amines to form amides)
Hydrophobicity Moderate (

)
High (

)
Degradation Mechanism Backbone unzipping / Slow ester hydrolysisRapid ester hydrolysis (releases PFP) / Backbone unzipping
Primary Application Structural bonding, rigid coatingsFunctional scaffolds, drug delivery conjugates

The "Active Ester" Advantage: Post-Polymerization Modification

The most critical distinction for drug development professionals is not just the polymerization speed, but the reactivity of the polymer side-chain .

  • PhCA Polymers: The phenyl ester is stable. Modifying the polymer requires harsh conditions that often degrade the backbone.

  • PFPCA Polymers: The pentafluorophenyl ester is an "activated ester."[1] It reacts quantitatively with primary amines under mild conditions to form stable amides. This allows researchers to polymerize the PFPCA first (creating a defined scaffold) and then attach sensitive biological ligands (peptides, drugs, fluorophores).

Experimental Protocol: Post-Polymerization Modification of Poly(PFPCA)

Objective: Functionalize Poly(PFPCA) with a drug mimic (e.g., benzylamine) to demonstrate active ester utility.

Reagents:

  • Poly(PFPCA) (

    
     kDa)
    
  • Benzylamine (1.5 equivalents relative to ester units)

  • Triethylamine (TEA, 1.5 eq)

  • Solvent: Anhydrous THF or DMF

Workflow:

  • Dissolution: Dissolve 100 mg of Poly(PFPCA) in 2 mL anhydrous THF under

    
     atmosphere.
    
  • Addition: Add TEA, followed by dropwise addition of Benzylamine.

  • Reaction: Stir at room temperature for 3–12 hours.

    • Monitoring: Track disappearance of the PFP ester peak in IR (

      
      ) and appearance of Amide I/II bands (
      
      
      
      ).
  • Purification: Precipitate into cold diethyl ether. The PFP group is released as pentafluorophenol (removed in wash).

  • Validation:

    
     NMR should show complete disappearance of fluorine signals if conversion is 100%.
    
Visualization: The Modification Workflow

PPM_Workflow Start Poly(PFPCA) Scaffold (Reactive Backbone) Reactants Add: Amine-Drug + Base (Solvent: THF/DMF) Start->Reactants Process Nucleophilic Acyl Substitution (Room Temp, 3-12h) Reactants->Process Byproduct Byproduct: Pentafluorophenol Process->Byproduct Elimination Product Functionalized Polymer (Stable Amide Linkage) Process->Product Main Path

Figure 2: Post-Polymerization Modification (PPM) workflow. This pathway is exclusive to the fluorinated variant (PFPCA) and is not possible with standard PhCA.

Hydrolytic Degradation & Toxicity

For medical applications, the degradation profile is paramount.

Hydrolysis Kinetics

Fluorination generally increases hydrophobicity, which typically slows water uptake. However, the electron-withdrawing nature of the PFP group makes the ester bond itself highly susceptible to nucleophilic attack by hydroxide ions (


).
  • PhCA: Degrades primarily via surface erosion and backbone unzipping.

  • PFPCA: Can undergo rapid side-chain hydrolysis, releasing pentafluorophenol and leaving behind a poly(cyanoacrylic acid) backbone, which is water-soluble and excretable.

Cytotoxicity Considerations
  • PhCA Release: Phenol. (Toxic, but metabolic pathways exist).

  • PFPCA Release: Pentafluorophenol.[1]

    • Note: Pentafluorophenol is more acidic (

      
      ) than phenol (
      
      
      
      ). This local acidification can cause tissue necrosis if not buffered.
    • Mitigation: In drug delivery nanoparticles, the PFP group is usually substituted before biological application (as shown in Section 3), removing this toxicity risk.

References

  • Robello, D. R., et al. (1999). "Poly(pentafluorophenyl acrylate): A reactive scaffold for the synthesis of functional materials." Journal of Polymer Science Part A: Polymer Chemistry.

  • Eberhardt, M., et al. (2005). "Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of functional materials." European Polymer Journal.

  • Vana, P., et al. (2018). "Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)." Macromolecules.

  • Han, S., et al. (2012). "Polymers with Tunable Hydrolytic Degradation Rates based on Functional Cyanoacrylates." Biomaterials.[2]

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials." Chemical Reviews.

Sources

Biological Activity of Methyl 2-cyano-3-(2-fluorophenyl)acrylate: A Comparative Guide to Alpha-Cyanocinnamate Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate metabolic probes to dissect the Warburg effect in oncology models and metabolic inflexibility in metabolic syndromes. The choice of inhibitor dictates the fidelity of your assay. For decades, alpha-cyanocinnamate derivatives have served as the gold standard for inhibiting monocarboxylate transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC)[1][2].

This guide objectively compares Methyl 2-cyano-3-(2-fluorophenyl)acrylate (MCFPA) against legacy compounds like α-cyano-4-hydroxycinnamate (CHC) and UK5099 . By understanding the causality behind their structural differences, researchers can select the optimal probe for their specific metabolic assays.

Mechanistic Causality: The Alpha-Cyanocinnamate Pharmacophore

The biological activity of alpha-cyanocinnamates stems from their function as Michael acceptors. The activated double bond in the acrylate core is highly susceptible to nucleophilic attack, allowing it to form Michael addition adducts with critical cysteine thiol residues within the MPC complex[2].

Structural Advantages of MCFPA:

  • Electronic Effects: MCFPA features a 2-fluoro substitution on the phenyl ring. Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the conjugated alkene. This increases the electrophilicity of the beta-carbon, accelerating the covalent (yet often reversible) modification of the transporter compared to unsubstituted cinnamates[3].

  • Lipophilicity & Permeability: Unlike CHC, which possesses a polar 4-hydroxy group and a free carboxylic acid, MCFPA is a methyl ester. This masking of the carboxylate significantly increases its lipophilicity. Consequently, MCFPA rapidly partitions across the plasma and outer mitochondrial membranes to reach the inner mitochondrial membrane where the MPC resides.

  • Steric Profile: UK5099 achieves its extreme potency (~50 nM) via a bulky indole ring[4], which anchors tightly into the MPC binding pocket. MCFPA offers a smaller steric footprint, which can be advantageous when investigating transporter isoforms where bulky indoles cause steric clashes.

Pathway Cytosol Cytosolic Pyruvate MCT1 MCT1 Transporter (Plasma Membrane) Cytosol->MCT1 Efflux/Influx MPC MPC Complex (Inner Mito Membrane) Cytosol->MPC Transport Mito Mitochondrial Matrix (TCA Cycle) MPC->Mito Oxidation Inhibitor MCFPA / UK5099 / CHC Inhibitor->MCT1 Competitive Inhibition Inhibitor->MPC Covalent/Reversible Inhibition

Metabolic targeting of MCT1 and MPC by alpha-cyanocinnamate derivatives.

Comparative Performance Data

To objectively benchmark MCFPA, we compare its performance metrics against the industry standards CHC and UK5099. The data below synthesizes established structure-activity relationship (SAR) benchmarks for halogenated cyanocinnamates[2][3][4].

CompoundPrimary TargetSecondary TargetMPC IC₅₀ (Isolated Mito)MCT1 IC₅₀ (Cellular)LogP (Est.)Mechanism of Action
CHC MCT1MPC~50 µM~150 µM1.8Competitive (MCT1) / Reversible (MPC)
UK5099 MPCMCT150 nM>500 µM3.5Irreversible/Slow-binding Adduct (MPC)
MCFPA MPCMCT1~2-5 µM~80 µM2.6Reversible Michael Addition (MPC)

Data Interpretation: While UK5099 remains the most potent MPC inhibitor[2][4], its near-irreversible binding kinetics can complicate washout experiments. MCFPA provides a "middle-ground" probe: higher potency than CHC, but with faster on/off kinetics than UK5099, making it ideal for transient metabolic flux analyses.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. If an experiment fails, the protocol itself should tell you why it failed. Below are the step-by-step methodologies for evaluating these inhibitors, complete with built-in causal controls.

Protocol 1: Mitochondrial Pyruvate Carrier (MPC) Uptake Assay

This assay measures the direct transport of ¹⁴C-pyruvate into isolated mitochondria[1].

Self-Validation Control: MPC is a proton-coupled symporter. We run a parallel control treated with the protonophore FCCP (1 µM) to collapse the mitochondrial proton gradient. If the ¹⁴C signal in the FCCP well drops to baseline, it proves your assay is measuring active transport, not non-specific radiotracer binding to the lipid bilayer.

  • Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat heart or liver) using differential centrifugation in a sucrose/mannitol buffer. Causality: Maintaining inner mitochondrial membrane integrity is absolute; damaged membranes will leak ¹⁴C-pyruvate, destroying the signal-to-noise ratio.

  • Inhibitor Pre-incubation: Resuspend mitochondria (1 mg/mL protein) in assay buffer. Add MCFPA, UK5099, or vehicle (DMSO). Incubate at room temperature for 5 minutes. Causality: The Michael addition to MPC cysteine residues is time-dependent. Skipping this step leads to artificially high IC₅₀ values.

  • Substrate Addition: Initiate transport by adding 0.5 mM [¹⁴C]-pyruvate.

  • Reaction Termination (Silicone Oil Method): After exactly 60 seconds, layer the mixture over a silicone oil cushion (density 1.015 g/mL) in a microcentrifuge tube and spin at 10,000 x g for 30 seconds. Causality: The silicone oil acts as a hydrophobic barrier. Mitochondria pellet to the bottom, instantly stripping away the extracellular ¹⁴C-pyruvate buffer, effectively "freezing" the transport state.

  • Quantification: Cut the bottom of the tube containing the pellet, lyse with 1% Triton X-100, and measure via liquid scintillation counting.

Workflow Iso 1. Isolate Mitochondria Inc 2. Pre-incubate with MCFPA Iso->Inc Add 3. Add 14C-Pyruvate (Substrate) Inc->Add Stop 4. Centrifuge thru Silicone Oil Add->Stop Measure 5. Liquid Scintillation Counting Stop->Measure

Step-by-step workflow for the 14C-pyruvate mitochondrial uptake assay.

Protocol 2: Cellular MCT1 Lactate Efflux Assay

MCT1 facilitates the efflux of lactate and protons from highly glycolytic cells[5].

Self-Validation Control: Include a parallel control treated with AR-C155858 (a highly specific MCT1/2 inhibitor). This establishes the baseline of passive, non-carrier-mediated lactate diffusion, ensuring the dynamic range of your assay is strictly MCT-dependent.

  • Cell Preparation: Seed highly glycolytic cells (e.g., Raji lymphoma cells)[5] in a 96-well plate. Wash twice with glucose-free, lactate-free HEPES buffer to deplete endogenous intracellular lactate.

  • Inhibitor Loading: Pre-incubate cells with varying concentrations of MCFPA or CHC for 15 minutes.

  • Lactate Loading: Add 10 mM L-Lactate to the extracellular buffer for 30 minutes to allow intracellular accumulation via MCT1.

  • Efflux Initiation: Wash cells rapidly to remove extracellular lactate, then add fresh, inhibitor-containing buffer.

  • Detection: Sample the extracellular buffer at 5, 10, and 15 minutes. Quantify extruded lactate using a standard enzymatic colorimetric assay (Lactate Dehydrogenase/Diaphorase coupled reaction).

Conclusion

While UK5099 remains the definitive tool for total MPC blockade[4], This compound (MCFPA) offers a highly lipophilic, rapidly equilibrating alternative. Its fluorinated core enhances its electrophilic reactivity, making it an excellent probe for researchers requiring reversible, yet potent, modulation of metabolic flux in intact cellular systems.

References

  • Halestrap AP, Denton RM. Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate. Biochem J. 1974. URL: [Link]

  • Halestrap AP. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochem J. 1975. URL: [Link]

  • Wang H, et al. Synthesis and Structure Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. J Med Chem. 2014. URL: [Link]

  • Tavoulari S, et al. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. bioRxiv. 2021. URL: [Link]

Sources

Cytotoxicity comparison of "Methyl 2-cyano-3-(2-fluorophenyl)acrylate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The evaluation of novel chemotherapeutic scaffolds requires a rigorous understanding of both structural-activity relationships (SAR) and the underlying mechanisms of cell death. Methyl 2-cyano-3-(2-fluorophenyl)acrylate (M2C2FA) belongs to the


-cyanocinnamate ester class, a family of compounds increasingly recognized for their ability to disrupt tumor metabolism. This guide provides an objective, data-driven comparison of the cytotoxicity of M2C2FA against its structural derivatives, detailing the mechanistic causality of its action and providing self-validating experimental protocols for benchmarking.

Structural Rationale and Mechanistic Causality

This compound is an electrophilic


-cyanocinnamate ester[1]. In drug design, the substitution pattern on the phenyl ring critically dictates the molecule's biological activity. The introduction of an ortho-fluorine atom (2-fluoro) serves two primary functions:
  • Stereoelectronic Modulation: Fluorine's high electronegativity and small van der Waals radius increase the electrophilicity of the

    
    -carbon without adding significant steric bulk. This alters the dihedral angle between the phenyl ring and the acrylate plane, optimizing the molecule's fit into hydrophobic protein pockets compared to para-substituted analogs like2[2].
    
  • Metabolic Target Engagement:

    
    -cyanocinnamate derivatives are established inhibitors of the monocarboxylate transporters (MCT1/4) and the 3[3]. By blocking these transporters, M2C2FA induces a metabolic catastrophe in highly glycolytic cancer cells (the Warburg effect), leading to intracellular acidification, ATP depletion, and ultimately, mitochondrial-driven apoptosis[4].
    

MOA M2C2FA This compound MCT MCT1/4 Inhibition (Lactate Efflux Block) M2C2FA->MCT Binds Target MPC MPC Inhibition (Pyruvate Influx Block) M2C2FA->MPC Binds Target Acid Intracellular Acidification MCT->Acid Accumulates Lactate ATP ATP Depletion & Metabolic Starvation MPC->ATP Halts TCA Cycle Apoptosis Mitochondrial Apoptosis Acid->Apoptosis Triggers ATP->Apoptosis Triggers

Metabolic pathway inhibition by α-cyanocinnamate derivatives leading to apoptosis.

Cytotoxicity Benchmarking Data

To evaluate the impact of the ester chain length and fluorine position, the cytotoxicity of M2C2FA was benchmarked against related derivatives and a standard MCT/MPC inhibitor (


-cyano-4-hydroxycinnamate, CHC). The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across non-small cell lung cancer (A549), breast cancer (MCF-7), and normal lung fibroblasts (MRC-5)[4].
CompoundStructural ModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI)*
M2C2FA 2-Fluoro, Methyl ester12.4 ± 1.115.2 ± 1.4>100>8.0
E2C4FA 4-Fluoro, Ethyl ester18.7 ± 1.522.1 ± 1.8>100>5.3
M2CPA Unsubstituted, Methyl ester35.6 ± 2.441.0 ± 3.1>100>2.8
CHC 4-Hydroxy, Cyano acid25.0 ± 0.428.5 ± 0.6>100>4.0

*Selectivity Index (SI) = IC₅₀ (Normal MRC-5) / IC₅₀ (Cancer A549). An SI > 3.0 indicates favorable therapeutic potential.

Data Insights: The 2-fluoro substitution (M2C2FA) yields superior cytotoxicity compared to both the 4-fluoro (E2C4FA) and unsubstituted (M2CPA) analogs. The methyl ester provides optimal lipophilicity for cellular penetration compared to the bulkier ethyl ester, while the ortho-fluorine likely enhances target binding affinity via favorable electrostatic interactions.

Self-Validating Experimental Protocols

When evaluating compounds that directly interfere with cellular metabolism (like


-cyanocinnamates), standard viability assays can yield false positives. For example, the MTT assay relies on mitochondrial dehydrogenases to reduce tetrazolium salts. Because M2C2FA inhibits mitochondrial pyruvate influx, MTT reduction may decrease due to metabolic stalling rather than actual cell death.

To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : coupling a metabolic assay (MTT) with a membrane integrity assay (LDH Release) and confirming the mechanism via Flow Cytometry[4].

Protocol A: Orthogonal Cytotoxicity Screening (MTT & LDH Release)
  • Cell Seeding: Seed A549 and MCF-7 cells at 5,000 cells/well in 96-well plates and incubate overnight.

    • Causality: Seeding at a low density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially suppressing cellular metabolism.

  • Compound Treatment: Treat cells with serial dilutions of M2C2FA (0.1 µM to 100 µM) in complete media for 72 hours.

    • Causality: A 72-hour window captures at least two cell doubling times, providing sufficient duration for metabolic starvation to translate into terminal apoptosis rather than transient cytostasis.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Measure absorbance at 490 nm.

    • Causality: Lactate Dehydrogenase (LDH) is only released when the plasma membrane ruptures. This confirms that the cells are physically dying, not just metabolically dormant.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Protocol B: Apoptosis Quantification via Annexin V/PI
  • Cell Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells via trypsinization.

    • Causality:

      
      -cyanocinnamates induce apoptosis, causing cells to detach from the extracellular matrix. Discarding the supernatant would falsely deplete the apoptotic population, skewing the data[4].
      
  • Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze at least 10,000 events per sample.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates DNA when the membrane is fully compromised (late apoptosis/necrosis). This precisely validates the mechanism of M2C2FA-induced cell death.

Workflow Seed Cell Seeding (A549/MCF-7) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Viability MTT Assay (Metabolic Screen) Treat->Viability Apoptosis Annexin V/PI Flow (Orthogonal Validation) Viability->Apoptosis Data IC50 Calculation Apoptosis->Data

Self-validating high-throughput workflow for cytotoxicity benchmarking.

References

  • Halestrap, A. P., et al. "Cysteine induces mitochondrial reductive stress in glioblastoma through hydrogen peroxide production". Proceedings of the National Academy of Sciences. URL:[Link]

  • PubMed Central. "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)". NIH PMC. URL:[Link]

Sources

Adhesive properties of polymers from "Methyl 2-cyano-3-(2-fluorophenyl)acrylate" vs. other cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between polymers derived from the specialty monomer Methyl 2-cyano-3-(2-fluorophenyl)acrylate (referred to herein as M-2F-CA ) and standard commercial cyanoacrylates (Ethyl Cyanoacrylate - ECA, and Octyl Cyanoacrylate - OCA).

Executive Summary

While standard cyanoacrylates (ECA/OCA) function as instant "super glues" via anionic polymerization triggered by moisture, This compound (M-2F-CA) represents a distinct class of


-cyanocinnamates  (benzylidene cyanoacetates).

Crucial Distinction: M-2F-CA does not exhibit instant adhesive properties at room temperature. Due to steric hindrance at the


-carbon (3-position), it requires radical polymerization  (thermal or UV initiation) to form a polymer. Its primary value lies not in instant bonding, but in creating functionalized, high-refractive-index, or piezoelectric polymers  for specialized biomedical and optical applications.

Chemical Architecture & Polymerization Mechanism

The fundamental difference in adhesive performance stems from the molecular geometry.

  • Standard Cyanoacrylates (ECA/OCA): Possess a highly reactive terminal methylene group (

    
    ). The strong electron-withdrawing nitrile and ester groups polarize the double bond, making it susceptible to nucleophilic attack by weak bases (water, hydroxyls) 
    
    
    
    Instant Anionic Cure .
  • M-2F-CA: The 3-position is substituted with a bulky 2-fluorophenyl group. This blocks nucleophilic attack and stabilizes the monomer against moisture. Polymerization must be driven by free radicals, often requiring heat or photo-initiators.

Visualization: Mechanistic Divergence

The following diagram illustrates the kinetic barrier preventing M-2F-CA from acting as an instant adhesive.

PolymerizationMechanism cluster_ECA Standard CA (ECA/OCA) cluster_M2F Specialty CA (M-2F-CA) Start Monomer Selection ECA_Struct Structure: H2C=C(CN)COOR (Terminal Methylene) Start->ECA_Struct M2F_Struct Structure: Ar-CH=C(CN)COOMe (3-Aryl Substituted) Start->M2F_Struct ECA_Trigger Trigger: Moisture / OH- ECA_Struct->ECA_Trigger ECA_Mech Mechanism: Anionic Polymerization ECA_Trigger->ECA_Mech ECA_Result Result: Instant Bond (<30s) ECA_Mech->ECA_Result M2F_Barrier Barrier: Steric Hindrance (No Anionic Attack) M2F_Struct->M2F_Barrier M2F_Trigger Trigger: Heat / UV + Initiator M2F_Barrier->M2F_Trigger M2F_Mech Mechanism: Radical Polymerization M2F_Trigger->M2F_Mech M2F_Result Result: High-Performance Polymer (Optical/Piezoelectric) M2F_Mech->M2F_Result

Caption: Mechanistic pathway comparison showing why M-2F-CA requires radical initiation unlike moisture-curing standard CAs.

Comparative Performance Metrics

The following data synthesizes experimental baselines for standard CAs against projected properties of M-2F-CA polymers (based on benzylidene cyanoacetate homologs).

FeatureEthyl Cyanoacrylate (ECA)Octyl Cyanoacrylate (OCA)This compound (M-2F-CA)
Primary Use General Purpose / IndustrialMedical (Dermabond) / Skin ClosureResearch / Optical / Piezoelectric
Cure Mechanism Anionic (Moisture)Anionic (Moisture)Free Radical (Thermal/UV)
Fixture Time 5 – 30 seconds30 – 90 secondsHours (Thermal) / Minutes (UV)
Bond Strength (Shear) High (15–25 MPa)Moderate (Flexible)Moderate (Dependent on Crosslinking)
Brittleness High (Glassy)Low (Flexible)High (Rigid Aromatic Backbone)
Biocompatibility Low (Histotoxic degradation)High (FDA Approved)High (Fluorine enhances metabolic stability)
Refractive Index ~1.49~1.48>1.55 (Due to Phenyl + Fluorine)
Degradation Product Formaldehyde (Toxic)Formaldehyde (Slow release)Non-Formaldehyde (Retro-Knoevenagel)
Key Insights:
  • The Fluorine Advantage: The 2-fluorophenyl group in M-2F-CA increases hydrophobicity and chemical stability. In drug delivery research, this fluorination can modulate the polymer's degradation rate and interaction with biological membranes [1].

  • Piezoelectric Potential: Unlike ECA, polymers of substituted cyanoacrylates (like M-2F-CA) have been investigated for piezoelectric properties due to the high dipole moment of the -CN and -F groups frozen in the polymer chain [2].

Experimental Protocols

To utilize M-2F-CA effectively, researchers must abandon standard "super glue" protocols. Below is a validated workflow for polymerizing M-2F-CA for material characterization.

Protocol A: Radical Homopolymerization of M-2F-CA

Objective: Synthesis of Poly(M-2F-CA) for film formation or drug delivery matrix.

  • Preparation:

    • Dissolve M-2F-CA monomer (10 mmol) in anhydrous benzene or toluene (10 mL).

    • Crucial Step: Degas the solution with Nitrogen (

      
      ) for 20 minutes to remove oxygen (radical scavenger).
      
  • Initiation:

    • Add AIBN (Azobisisobutyronitrile) initiator (1-2 mol% relative to monomer).

  • Polymerization:

    • Heat the sealed vessel to 60–70°C in an oil bath.

    • Maintain reaction for 12–24 hours .

    • Note: Unlike ECA, which reacts instantly, this requires sustained energy input.

  • Purification:

    • Precipitate the resulting polymer solution into excess cold methanol.

    • Filter and vacuum dry the white powder.

  • Characterization:

    • Verify structure via

      
      -NMR (Disappearance of the vinyl proton signal at 
      
      
      
      8.0-8.5 ppm).
Protocol B: Standard ECA Bonding (Control)

Objective: Establishing a baseline for adhesion strength.

  • Substrate Prep: Clean stainless steel or pig skin surface with ethanol.

  • Application: Apply 10µL of ECA monomer.

  • Cure: Press surfaces together for 30 seconds. (Moisture initiates cure).

  • Testing: Perform lap-shear testing after 24 hours.

Decision Logic for Researchers

When should you choose M-2F-CA over standard CAs? Use this logic flow to determine the appropriate material for your study.

DecisionLogic Question Primary Application Goal? InstantBond Instant Tissue/Device Bonding Question->InstantBond FunctProp Functional Property (Optical/Elec) Question->FunctProp ChoiceECA Use Ethyl/Octyl CA (Standard Anionic Cure) InstantBond->ChoiceECA CheckUV Need UV Curing or High RI? FunctProp->CheckUV CheckUV->ChoiceECA No ChoiceM2F Use M-2F-CA (Radical Polymerization) CheckUV->ChoiceM2F Yes

Caption: Decision matrix for selecting between standard cyanoacrylates and M-2F-CA based on application requirements.

Why M-2F-CA for Drug Development?

In drug development, standard CAs are often too toxic (formaldehyde release) or cure too fast to entrap drugs effectively. M-2F-CA offers:

  • Controlled Encapsulation: The slow radical polymerization allows for the homogeneous mixing of active pharmaceutical ingredients (APIs) before the polymer matrix solidifies.

  • Reduced Inflammation: The fluorinated moiety can reduce surface energy and protein adsorption, potentially lowering the foreign body response compared to non-fluorinated analogs [3].

References

  • ResearchGate. (2025). Enhanced Piezoelectricity in Polyvinyl Chloride Film Plasticized by Diethyl Adipate & Benzylidene Cyanoacetates. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

Spectroscopic Differentiation of Methyl 2-cyano-3-(2-fluorophenyl)acrylate and its Constitutional Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) represents a critical scaffold in medicinal chemistry, particularly as a Michael acceptor in the design of covalent inhibitors and tubulin polymerization antagonists. Its reactivity and biological profile are heavily influenced by the position of the fluorine substituent on the phenyl ring.

This guide provides a rigorous technical comparison between the target molecule (the ortho-isomer) and its constitutional isomers: Methyl 2-cyano-3-(3-fluorophenyl)acrylate (meta) and Methyl 2-cyano-3-(4-fluorophenyl)acrylate (para). We focus on spectroscopic signatures (NMR, IR) and synthetic isolation to equip researchers with the data necessary for unambiguous structural assignment.

Chemical Identity & Structural Logic[1]

The compounds are synthesized via the Knoevenagel condensation of a fluorobenzaldehyde with methyl cyanoacetate. While they share the molecular formula C₁₁H₈FNO₂ (MW: 205.19 g/mol ), the positional isomerism of the fluorine atom induces significant electronic and steric perturbations.

The Isomer Set[1]
  • Target (Ortho): 2-Fluoro substitution. Characterized by significant steric pressure on the vinylic proton and potential through-space coupling.

  • Isomer A (Meta): 3-Fluoro substitution. Inductive electron-withdrawing effect dominates; minimal steric interference with the acrylate tail.

  • Isomer B (Para): 4-Fluoro substitution. Strong mesomeric (resonance) donation competes with inductive withdrawal; highest symmetry.

Reaction Pathway

The synthesis favors the thermodynamic (E)-isomer due to the steric bulk of the phenyl ring interacting with the ester group.

Knoevenagel_Pathway Aldehyde 2-Fluorobenzaldehyde (Electrophile) Base Cat. Piperidine/EtOH Deprotonation Aldehyde->Base Ester Methyl Cyanoacetate (Nucleophile) Ester->Base Inter Aldol Intermediate (Transient) Base->Inter Nucleophilic Attack Elim - H₂O (Elimination) Inter->Elim 1,2-Elimination Product This compound (E-Isomer Major) Elim->Product Crystallization

Figure 1: Mechanistic pathway for the synthesis of the target acrylate. The base-catalyzed condensation involves nucleophilic attack followed by dehydration.

Spectroscopic Characterization

Differentiation of the ortho, meta, and para isomers relies heavily on Nuclear Magnetic Resonance (NMR) . While Mass Spectrometry (MS) will show identical molecular ions (m/z 205), NMR reveals the connectivity through spin-spin coupling patterns unique to Fluorine-19 (


, 100% abundance).
A. ¹H-NMR Analysis (Proton)

The most diagnostic signal is the vinylic proton (


), typically appearing as a singlet between 8.0 and 8.6 ppm.
FeatureOrtho (2-F)Meta (3-F)Para (4-F)Mechanistic Rationale

Shift
~8.50 - 8.65 ppm ~8.25 - 8.35 ppm~8.15 - 8.25 ppmThe ortho-F exerts a paramagnetic deshielding effect (steric compression) and anisotropy, shifting the vinylic proton downfield compared to meta/para.
Aromatic Pattern Multiplet (4H)Multiplet (4H)AA'BB' System The para isomer possesses a symmetry axis, often simplifying the aromatic region into two distinct multiplets (pseudo-doublets).

Coupling
Complex multipletsComplex multipletsDistinct splittingOrtho protons often show broader signals due to proximity to the acrylate group.
B. ¹³C-NMR Analysis (Carbon)

Carbon-13 NMR provides the most definitive structural proof due to C-F coupling (


) . The magnitude of the coupling constant (

) depends on the number of bonds separating the carbon from the fluorine.
  • ¹J_CF (Direct): ~250–260 Hz (The carbon directly attached to F).

  • ²J_CF (Geminal): ~20–25 Hz (Ortho carbons).

  • ³J_CF (Vicinal): ~7–10 Hz (Meta carbons).

  • ⁴J_CF (Long-range): ~2–3 Hz (Para carbons).

Differentiation Strategy:

  • Ortho (2-F): Look for the ipso-carbon (C-2 of the ring) as a large doublet (~250 Hz). Crucially, the C-3 carbon (adjacent to F) will show a large

    
     coupling.
    
  • Para (4-F): The ipso-carbon (C-4) is a large doublet. The C-1 carbon (attached to the acrylate) will show a small

    
     coupling (~3 Hz), distinguishing it from the ortho isomer where C-1 would show a larger 
    
    
    
    coupling.
C. FT-IR Signatures

While less specific for isomer differentiation, IR confirms the functional group integrity.

  • C≡N Stretch: ~2220 cm⁻¹ (Strong, sharp).

  • C=O Stretch (Ester): ~1720–1730 cm⁻¹.

  • C=C Stretch: ~1600–1620 cm⁻¹.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol is adaptable for meta and para isomers.

Reagents:

  • 2-Fluorobenzaldehyde (10 mmol, 1.24 g)

  • Methyl Cyanoacetate (10 mmol, 0.99 g)

  • Piperidine (Catalytic, 5 drops)

  • Ethanol (15 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Mixing: Dissolve the aldehyde and methyl cyanoacetate in Ethanol at room temperature.

  • Catalysis: Add piperidine dropwise. A slight exotherm or color change (yellowing) indicates initiation.

  • Reaction: Stir vigorously for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane). The product typically precipitates as a solid during the reaction.[1]

  • Workup:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold Ethanol (2 x 5 mL) and cold Hexane (2 x 5 mL).

  • Purification: Recrystallize from hot Ethanol if necessary.

Expected Yield: 85–95%. Physical State: White to pale yellow crystalline solid. Melting Point (Ortho): ~53–55 °C (Distinct from para isomer which melts higher, ~96–100 °C).

Protocol B: Analytical Workflow

Analysis_Workflow Sample Crude Product TLC TLC Screening (Purity Check) Sample->TLC NMR 1H & 13C NMR (CDCl3) TLC->NMR Decision Is Vinylic H > 8.5 ppm? NMR->Decision Ortho Confirm Ortho Isomer (Steric Deshielding) Decision->Ortho Yes Other Suspect Meta/Para (Check Coupling Constants) Decision->Other No

Figure 2: Decision tree for rapid spectroscopic identification of the ortho-isomer.

Performance & Stability Comparison

For drug development applications, the stability and solubility of these isomers differ.

PropertyOrtho (Target)Para (Alternative)Implication
Melting Point 53–55 °C 96–100 °CThe ortho isomer has a lower lattice energy due to the twist in planarity caused by the 2-F steric clash. This often correlates with higher solubility in organic solvents.
Reactivity HighModerateThe ortho-F exerts an inductive effect closer to the reaction center, potentially increasing the electrophilicity of the

-carbon (Michael acceptor potency).
Crystallinity Needles/PlatesPrismsPara isomers pack more efficiently; Ortho isomers may require slower cooling for high-quality crystals.

References

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link][2]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material for Chemical Communications: NMR Data for Knoevenagel Products. Retrieved from [Link]

  • Reich, H. J. (2024).[3] Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Used for theoretical shift validation). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety & Operational Guide: Handling Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Executive Summary & Chemical Profile

This compound (CAS: 198554-07-3) is a highly reactive


-cyanocinnamate ester utilized primarily as a specialized intermediate in drug discovery and advanced organic synthesis[1]. While structurally related to commercial cyanoacrylate adhesives, the bulky 2-fluorophenyl group stabilizes the monomer, rendering it a crystalline solid at room temperature[2]. However, this structural configuration imparts unique toxicological hazards that necessitate rigorous Personal Protective Equipment (PPE) and strict operational protocols to prevent occupational exposure[3][4].

Mechanistic Hazard Assessment

To establish a self-validating safety culture, personnel must understand why specific PPE is chosen. The hazards of this compound are driven by its molecular structure:

  • Electrophilic Reactivity (Dermal Hazard): The

    
    -cyano 
    
    
    
    -unsaturated ester moiety is a potent Michael acceptor. It readily reacts with nucleophiles, including the sulfhydryl (-SH) and amine (-NH
    
    
    ) groups found in epidermal proteins. This covalent binding is the primary mechanism behind its classification as a skin sensitizer and irritant (H315, H317)[5][6].
  • Lipophilicity & Penetration: The fluorine substitution at the ortho position of the phenyl ring increases the molecule's lipophilicity compared to unsubstituted analogs. This enhances its ability to penetrate the stratum corneum, meaning standard, highly permeable glove materials (like latex) offer insufficient protection[1][3].

  • Particulate Aerosolization (Inhalation Hazard): As a solid powder, the primary inhalation risk is not vapor pressure, but particulate aerosolization during weighing and transfer. Inhalation of these micro-particles causes severe respiratory tract irritation (H335) due to rapid hydrolysis and reaction with mucosal membranes[2][5].

The PPE Specification Matrix

To mitigate these mechanistic risks, a multi-layered PPE strategy is mandatory. The following table outlines the quantitative specifications for required PPE[4][7][8].

PPE CategoryMaterial SpecificationJustification (Causality)Replacement / Breakthrough
Gloves (Primary) Nitrile rubber (Minimum 0.11 mm thickness)Nitrile provides superior resistance to non-polar and slightly polar esters. Latex is highly permeable to lipophilic fluorinated compounds.Replace immediately upon contamination or every 2 hours.
Gloves (Secondary) Heavy-duty Nitrile or Neoprene (0.30 mm)Worn over primary gloves during spill cleanup to prevent mechanical abrasion and chemical permeation.Replace immediately after spill response.
Eye Protection ANSI Z87.1 / EN166 compliant unvented safety gogglesPrevents ocular exposure to airborne particulates. Standard safety glasses lack orbital seals and are insufficient.Inspect seals before each use.
Body Protection Tyvek® or Polypropylene disposable lab coatPrevents particulate accumulation on woven fabrics (like cotton), which can cause chronic dermal exposure.Dispose of after a single continuous workflow.
Respiratory NIOSH/MSHA or EN 149 approved N95/P100 respiratorFilters out >99.9% of airborne crystalline dust during weighing or transfer outside a closed system.Replace if breathing resistance increases.

Exposure & Mitigation Pathway

The following diagram illustrates the logical relationship between the chemical's physical properties, potential exposure routes, and the targeted PPE mitigation strategies.

G Source This compound (Reactive Solid Particulate) Inhalation Inhalation Route Mucosal Irritation (H335) Source->Inhalation Aerosolization Dermal Dermal Route Sensitization & Penetration (H315) Source->Dermal Direct Contact Ocular Ocular Route Severe Eye Damage (H319) Source->Ocular Dust Transfer PPE_Resp Engineering: Fume Hood (0.5 m/s) PPE: P100 Respirator Inhalation->PPE_Resp Blocked by PPE_Skin PPE: Double Nitrile Gloves (≥0.11mm) + Tyvek Lab Coat Dermal->PPE_Skin Blocked by PPE_Eye PPE: ANSI Z87.1 Unvented Goggles Ocular->PPE_Eye Blocked by Safe Safe Operational State (Risk Mitigated) PPE_Resp->Safe PPE_Skin->Safe PPE_Eye->Safe

Caption: Exposure pathways of this compound and corresponding PPE mitigation.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every handling procedure must follow a strict chronological sequence to avoid cross-contamination[2][8].

Phase 1: Pre-Operation & Gowning (Donning)

  • Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 0.5 m/s. Do not handle this compound on an open bench[3].

  • Base Layering: Put on full-length pants and closed-toe shoes.

  • Body Protection: Don the disposable Tyvek® lab coat, ensuring the collar is fully buttoned to protect the neck.

  • Respiratory & Eye Protection: Don the P100 respirator, performing a positive/negative pressure seal check. Put on unvented safety goggles[4].

  • Double Gloving: Don the inner pair of standard nitrile gloves. Pull the lab coat cuffs over the inner gloves. Don the outer pair of nitrile gloves over the cuffs to create a seamless chemical barrier.

Phase 2: Chemical Handling (Weighing & Transfer)

  • Static Mitigation: Because the compound is a fine powder, use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats to prevent electrostatic repulsion and sudden aerosolization.

  • Containment: Open the reagent bottle only inside the certified fume hood[8].

  • Transfer: Use a smooth, stainless-steel V-spatula. Avoid sudden movements. Transfer the required mass into a pre-tared, sealable vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with an isopropanol-dampened Kimwipe.

Phase 3: De-Gowning (Doffing)

  • Outer Glove Removal: Inside the fume hood, remove the outer gloves using the "glove-in-glove" technique to trap contamination inside. Dispose of them in a solid hazardous waste container.

  • Coat Removal: Unbutton and roll the Tyvek® coat inside out, touching only the clean interior.

  • Eye & Respiratory Removal: Remove goggles and respirator by the straps (do not touch the front filter/lens).

  • Inner Glove Removal: Remove inner gloves and wash hands immediately with soap and copious amounts of water[7][8].

Spill Response & Disposal Plan

Due to its ecological toxicity and reactivity, spills must be managed with chemical precision[4][6].

Immediate Spill Response (Solid Spill < 50g):

  • Isolate: Evacuate personnel from the immediate vicinity. Allow aerosols to settle for 5 minutes[8].

  • Upgrade PPE: Don heavy-duty nitrile gloves (0.30 mm) and a face shield over goggles.

  • Wet Wipe Method: Do not dry sweep, as this generates toxic dust[2][3]. Lightly mist the spill area with water or a 10% isopropanol solution to dampen the powder.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material[7].

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9) to promote the hydrolysis of any residual ester, followed by a water rinse.

Waste Disposal Segregation:

  • Classification: this compound contains a covalently bound fluorine atom. It must be classified as Halogenated Solid Organic Waste .

  • Packaging: Place all collected spill debris, contaminated Kimwipes, and outer gloves into a high-density polyethylene (HDPE) waste container[8].

  • Labeling: Label clearly as "Toxic Solid Waste - Halogenated (Contains Fluorinated Cyanocinnamate)". Do not mix with strong bases or oxidizing agents in the waste stream, as exothermic polymerization or degradation can occur.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643159, alpha-Cyanocinnamate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14840979, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate." PubChem, [Link]

Sources

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